Acetyl Perisesaccharide C
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-5-hydroxy-4-methoxy-2-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4S,6S)-4-methoxy-6-[(2R,3R,4R)-4-methoxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62O18/c1-16-30(40)35(45-11)36(51-21(6)38)37(50-16)55-34-20(5)49-29(15-25(34)44-10)54-33-19(4)48-28(14-24(33)43-9)53-32-18(3)47-27(13-23(32)42-8)52-31-17(2)46-26(39)12-22(31)41-7/h16-20,22-25,27-37,40H,12-15H2,1-11H3/t16-,17-,18-,19-,20-,22-,23+,24+,25+,27+,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRFSYHTNJWUET-UJEHNDPWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(=O)CC5OC)C)C)C)C)OC(=O)C)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@@H]5[C@H](OC(=O)C[C@H]5OC)C)C)C)C)OC(=O)C)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Acetyl Perisesaccharide C" source and natural occurrence
Preliminary Findings and Data Unavailability
Following a comprehensive investigation into the scientific literature, it has been determined that a specific compound explicitly named "Acetyl Perisesaccharide C" is not described or characterized in publicly available research. While the search for this compound led to related discoveries, no direct data regarding its chemical structure, quantitative analysis, or specific biological functions could be retrieved.
The primary source of related compounds is the root bark of the plant Periploca sepium. Research on this plant has yielded a class of oligosaccharides known as Perisesaccharides A-E.[1] It is plausible that "this compound" could be a synthetically acetylated derivative of one of these naturally occurring Perisesaccharides. However, no studies detailing such a modification or the resulting compound's properties have been identified.
This guide will, therefore, focus on the known source of these related compounds, Periploca sepium, and the general characteristics of oligosaccharides isolated from it, while highlighting the absence of specific data for "this compound."
Source and Natural Occurrence of Related Perisesaccharides
Natural Source:
The exclusive natural source identified for the closely related Perisesaccharides A-E is the root bark of Periploca sepium Bunge, a plant belonging to the Apocynaceae family.[1][2] This plant has a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis.[3]
General Class of Compounds:
The compounds isolated from Periploca sepium are primarily classified as oligosaccharides and various types of glycosides, including pregnane glycosides and cardiac glycosides.[2][3][4] These compounds are of significant interest due to their diverse biological activities.
Experimental Protocols: Isolation of Oligosaccharides from Periploca sepium
While a specific protocol for "this compound" is unavailable, the general methodology for isolating oligosaccharides like Perisesaccharides A-E from the root barks of Periploca sepium can be summarized as follows. This protocol is based on the methods described in the isolation of similar compounds from the same source.
Workflow for Oligosaccharide Isolation:
Caption: General workflow for the isolation of oligosaccharides from Periploca sepium.
Detailed Methodologies:
-
Extraction: The dried and powdered root barks of Periploca sepium are typically extracted with a polar solvent, such as 95% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The oligosaccharides, being polar, are expected to remain predominantly in the aqueous or n-BuOH fraction.
-
Chromatographic Separation: The fraction containing the oligosaccharides is subjected to a series of chromatographic techniques for purification. This multi-step process often includes:
-
Macroporous Resin Column Chromatography: To remove pigments and other impurities.
-
Silica Gel Column Chromatography: For initial fractionation based on polarity.
-
Octadecylsilyl (ODS) Column Chromatography: For further separation of closely related compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step to isolate individual oligosaccharides.
-
Data Presentation: Physicochemical Properties
Due to the lack of specific data for "this compound," the following table presents a generalized format for the type of quantitative data that would be expected for such a compound, based on the characterization of Perisesaccharides A-E.
Table 1: Physicochemical and Spectroscopic Data for a Hypothetical this compound
| Parameter | Value | Method of Determination |
| Molecular Formula | e.g., CxHyOz | High-Resolution Mass Spectrometry (HR-ESI-MS) |
| Molecular Weight | e.g., xxx.xxxx g/mol | Mass Spectrometry |
| Optical Rotation | [α]20D | Polarimetry |
| 1H NMR (ppm) | Tabulated chemical shifts | Nuclear Magnetic Resonance Spectroscopy |
| 13C NMR (ppm) | Tabulated chemical shifts | Nuclear Magnetic Resonance Spectroscopy |
| Key 2D NMR Correlations | HMBC, HSQC, COSY, NOESY | 2D Nuclear Magnetic Resonance Spectroscopy |
Potential Biological Activities and Signaling Pathways
While the biological activity of "this compound" is unknown, various compounds from Periploca sepium have demonstrated significant biological effects. It is conceivable that an acetylated derivative of a perisesaccharide could exhibit modified or enhanced activity.
Known Biological Activities of Periploca sepium Constituents:
-
Immunosuppressive Activity: Several pregnane glycosides isolated from Periploca sepium have been shown to inhibit the proliferation of T-lymphocytes.[3]
-
Insecticidal Activity: A range of compounds from this plant, including some glycosides, have exhibited insecticidal properties.[4]
Hypothetical Signaling Pathway Involvement:
Given the known immunosuppressive effects of other compounds from the same source, a hypothetical signaling pathway that could be investigated for an acetylated oligosaccharide is the T-cell activation pathway.
Caption: Hypothetical inhibition of the T-cell activation pathway by an immunosuppressive agent.
Conclusion
References
- 1. Perisesaccharides A-E, new oligosaccharides from the root barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical constituents from the roots of Periploca sepium with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isolation, Purification, and Characterization of Acetyl Perisesaccharide C from Periploca sepium
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive, step-by-step technical guide for the isolation, purification, and characterization of the hypothetical acetylated polysaccharide, Acetyl Perisesaccharide C, from the roots of Periploca sepium. The methodologies outlined herein are based on established principles of polysaccharide chemistry and draw from various demonstrated techniques for the extraction and modification of plant-derived polysaccharides.
Introduction
Periploca sepium, a plant used in traditional medicine, is a rich source of various bioactive compounds, including oligosaccharides and glycosides.[1][2] Polysaccharides, in particular, are of significant interest to the pharmaceutical industry due to their diverse therapeutic properties. This guide details a systematic workflow for the extraction of crude polysaccharides from Periploca sepium roots, followed by a multi-step purification process to isolate a specific polysaccharide fraction, which is then chemically acetylated to yield this compound. The final section covers the essential characterization techniques to confirm the structure and purity of the target compound.
Experimental Workflow
The overall process for obtaining pure this compound can be visualized as a multi-stage workflow, beginning with the raw plant material and culminating in a highly characterized final product.
Detailed Experimental Protocols
Crude Polysaccharide Extraction
-
Preparation of Plant Material : Dried roots of Periploca sepium are ground into a fine powder (40-60 mesh).
-
Hot Water Extraction : The powdered root material is mixed with deionized water at a solid-to-liquid ratio of 1:20 (w/v). The mixture is then heated to 95°C in a water bath for 3 hours with continuous stirring.[3][4] This process is repeated twice to ensure maximal extraction of water-soluble polysaccharides.
-
Filtration and Concentration : The aqueous extracts are combined and filtered through cheesecloth, followed by centrifugation at 5000 x g for 20 minutes to remove insoluble debris. The resulting supernatant is concentrated under reduced pressure at 60°C to approximately one-fifth of its original volume.
Initial Purification of Crude Polysaccharides
-
Ethanol Precipitation : Concentrated extract is slowly poured into four volumes of 95% ethanol with constant stirring and left to stand at 4°C for 24 hours.[2] The precipitated polysaccharides are collected by centrifugation (5000 x g, 20 minutes), washed sequentially with 70% ethanol, 95% ethanol, and acetone, and then dried under vacuum.
-
Deproteinization : The crude polysaccharide powder is redissolved in deionized water. Proteins are removed using the Sevag method, which involves vigorously shaking the aqueous solution with a 1/3 volume of Sevag reagent (chloroform:n-butanol, 4:1 v/v) for 30 minutes. The mixture is then centrifuged, and the upper aqueous layer containing the polysaccharides is collected. This deproteinization step is repeated until no precipitate is visible at the aqueous-organic interface.
-
Dialysis : The deproteinized polysaccharide solution is dialyzed against running tap water for 48 hours, followed by deionized water for 24 hours (using a dialysis membrane with a molecular weight cutoff of 3500 Da) to remove small molecules and salts. The dialyzed solution is then concentrated and lyophilized to obtain the crude purified polysaccharide fraction.
Chromatographic Purification of Perisesaccharide C
-
DEAE-Cellulose Anion-Exchange Chromatography : The lyophilized crude polysaccharide is dissolved in deionized water and applied to a DEAE-cellulose column pre-equilibrated with deionized water. The column is first eluted with deionized water to collect neutral polysaccharides. Subsequently, a stepwise or linear gradient of NaCl solution (e.g., 0.1 M, 0.3 M, 0.5 M) is used to elute acidic polysaccharides. Fractions are collected and monitored for carbohydrate content using the phenol-sulfuric acid method at 490 nm. Fractions corresponding to the major peak (hypothetically Perisesaccharide C) are pooled.
-
Sephadex G-100 Gel Filtration Chromatography : The pooled fractions from the DEAE-cellulose column are concentrated and further purified on a Sephadex G-100 gel filtration column, eluting with deionized water. This step separates polysaccharides based on their molecular weight. Fractions are again collected and monitored for carbohydrate content. The fractions of the desired symmetrical peak are pooled, dialyzed, and lyophilized to yield purified Perisesaccharide C.
Acetylation of Perisesaccharide C
-
Reaction Setup : Purified Perisesaccharide C (100 mg) is dissolved in 10 mL of dry pyridine.
-
Acetylation Reaction : To this solution, 5 mL of acetic anhydride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 48 hours.
-
Quenching and Initial Purification : The reaction is quenched by the slow addition of 5 mL of methanol. The mixture is then concentrated under reduced pressure.
-
Final Purification : The resulting product is dissolved in deionized water and dialyzed extensively against deionized water for 72 hours (MWCO 3500 Da) to remove pyridine, unreacted acetic anhydride, and acetic acid. The dialyzed solution is then lyophilized to obtain the final product, this compound.
Data Presentation: Quantitative Analysis
The following tables summarize the hypothetical quantitative data obtained at each stage of the isolation and purification process.
Table 1: Yield and Purity at Each Purification Step
| Purification Step | Starting Material (g) | Product Yield (g) | Yield (%) | Polysaccharide Purity (%) | Protein Content (%) |
| Hot Water Extraction | 500.0 | 45.2 | 9.04 | 55.6 | 12.3 |
| Ethanol Precipitation | 45.2 | 38.5 | 85.2 | 68.2 | 8.5 |
| Deproteinization | 38.5 | 35.1 | 91.2 | 85.4 | < 1.0 |
| DEAE-Cellulose | 5.0 | 1.8 | 36.0 | 95.1 | Not Detected |
| Sephadex G-100 | 1.8 | 1.2 | 66.7 | > 98.0 | Not Detected |
| Acetylation | 0.5 | 0.58 | 116.0* | > 98.0 | Not Detected |
*Yield over 100% is due to the addition of acetyl groups.
Characterization of this compound
Monosaccharide Composition Analysis
The monosaccharide composition of the purified Perisesaccharide C (before acetylation) and this compound is determined by acid hydrolysis followed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Table 2: Hypothetical Monosaccharide Composition
| Monosaccharide | Perisesaccharide C (Molar Ratio) |
| D-Glucose | 3.0 |
| D-Galactose | 2.0 |
| L-Arabinose | 1.0 |
| D-Xylose | 1.0 |
Spectroscopic Analysis
5.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polysaccharide before and after acetylation.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Interpretation |
| ~3400 | O-H stretching | Characteristic of hydroxyl groups in polysaccharides. Intensity decreases after acetylation. |
| ~2920 | C-H stretching | Aliphatic C-H bonds in the sugar rings. |
| ~1740 | C=O stretching | Confirmation of acetylation. Strong absorption from the carbonyl of the ester group. |
| ~1240 | C-O stretching | Confirmation of acetylation. Stretching vibration of the C-O bond in the acetyl group. |
| ~1000-1100 | C-O-C stretching | Glycosidic linkages and sugar ring vibrations. |
5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of polysaccharides.
-
¹H NMR : The appearance of new signals in the region of 2.0-2.2 ppm is a clear indicator of the presence of methyl protons of the acetyl groups.
-
¹³C NMR : New signals around 21 ppm (methyl carbon of acetyl) and 170 ppm (carbonyl carbon of acetyl) confirm the successful acetylation of the polysaccharide.
Conclusion
This technical guide outlines a robust and systematic methodology for the isolation, purification, and subsequent acetylation of a target polysaccharide, "this compound," from Periploca sepium. The described workflow, combining classical biochemical separation techniques with modern analytical methods, provides a solid framework for researchers in natural product chemistry and drug development to explore the potential of novel polysaccharides. The successful characterization of the final product is crucial for establishing its identity, purity, and structure-activity relationships for future pharmacological studies.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. US20210008098A1 - Acetylation of polysaccharides - Google Patents [patents.google.com]
- 3. research.wur.nl [research.wur.nl]
- 4. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Acetyl Perisesaccharide C
For Immediate Release
[CITY, STATE] – [Date] – While the complete biosynthetic pathway of Acetyl Perisesaccharide C, an oligosaccharide isolated from the root barks of Periploca sepium, remains to be fully elucidated, significant insights can be drawn from studies of related pathways and enzymes within the Periploca genus. This technical guide provides a comprehensive overview of the current understanding and a hypothetical pathway for the biosynthesis of this compound, designed for researchers, scientists, and drug development professionals.
This compound is an oligosaccharide with the chemical formula C37H62O18. Its biosynthesis is presumed to follow the general principles of oligosaccharide synthesis in plants, involving the sequential action of specific glycosyltransferases. These enzymes catalyze the transfer of activated sugar moieties from donor molecules, such as UDP-sugars, to an acceptor molecule, elongating the carbohydrate chain.
A Hypothetical Biosynthesis Pathway
Based on the typical structure of plant-derived oligosaccharides, the biosynthesis of this compound likely begins with a core monosaccharide or a simple disaccharide, which is then elaborated by a series of glycosyltransferases. The "acetyl" component of the name suggests a final modification step involving an acetyltransferase.
A plausible, though currently hypothetical, pathway can be envisioned as follows:
-
Initiation: The pathway likely initiates with a precursor molecule, possibly a simple sugar or a nascent oligosaccharide chain.
-
Elongation by Glycosyltransferases: A series of distinct glycosyltransferases sequentially add monosaccharide units. Each glycosyltransferase is specific for the donor sugar, the acceptor molecule, and the resulting glycosidic linkage. The order of their action dictates the final structure of the oligosaccharide.
-
Acetylation: The final step is likely the acetylation of one or more sugar residues by an acetyltransferase, utilizing acetyl-CoA as the acetyl group donor. This modification can significantly impact the biological activity of the molecule.
Caption: Hypothetical biosynthesis pathway of this compound.
Insights from a Related Species: Glycosyltransferases in Periploca forrestii
While direct experimental data on the biosynthesis of this compound is lacking, a recent study on the closely related species, Periploca forrestii, has shed light on the activity of O-glycosyltransferases involved in flavonoid glycoside biosynthesis. These findings provide a valuable proxy for understanding the enzymatic machinery potentially involved in oligosaccharide synthesis in Periploca sepium.
A multi-omics analysis of P. forrestii identified and characterized four promiscuous O-glycosyltransferases (UGTs). The kinetic parameters of these enzymes were determined and are summarized below.
| Enzyme | Substrate | Km (μM) | Vmax (pkat/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) |
| PfUGT74B4 | Apigenin | 15.3 ± 1.2 | 12.8 ± 0.5 | 0.78 | 5.1 x 10⁴ |
| Luteolin | 21.7 ± 1.8 | 10.2 ± 0.4 | 0.62 | 2.9 x 10⁴ | |
| PfUGT92A8 | Apigenin | 25.6 ± 2.1 | 8.9 ± 0.3 | 0.54 | 2.1 x 10⁴ |
| Luteolin | 33.1 ± 2.9 | 7.5 ± 0.2 | 0.46 | 1.4 x 10⁴ | |
| PfUGT75C6 | Apigenin | 18.9 ± 1.5 | 11.5 ± 0.6 | 0.70 | 3.7 x 10⁴ |
| Luteolin | 28.4 ± 2.4 | 9.1 ± 0.3 | 0.55 | 1.9 x 10⁴ | |
| PfUGT74E7 | Apigenin | 22.3 ± 1.9 | 9.8 ± 0.4 | 0.60 | 2.7 x 10⁴ |
| Luteolin | 30.5 ± 2.7 | 8.2 ± 0.3 | 0.50 | 1.6 x 10⁴ |
Experimental Protocols: A Blueprint for Discovery
The methodologies employed in the study of P. forrestii glycosyltransferases provide a robust framework for investigating the biosynthesis of this compound.
Heterologous Expression and Purification of UGTs
-
Gene Cloning: The coding sequences of candidate UGTs are cloned into an expression vector, such as pET-28a(+).
-
Protein Expression: The recombinant plasmids are transformed into a suitable expression host, typically E. coli BL21(DE3). The cells are cultured to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16°C) for an extended period (e.g., 20 hours).
-
Purification: The expressed His-tagged proteins are purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purity and molecular weight of the recombinant proteins are confirmed by SDS-PAGE.
Caption: Workflow for heterologous expression and purification of UGTs.
In Vitro Enzyme Assays
-
Reaction Mixture: A typical reaction mixture contains the purified enzyme, a buffer (e.g., Tris-HCl), the acceptor substrate (e.g., a potential precursor of this compound), and the sugar donor (e.g., UDP-glucose).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Termination: The reaction is stopped by the addition of a solvent such as methanol.
-
Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly synthesized glycosides.
Kinetic Analysis
To determine the kinetic parameters of the enzymes, assays are performed with varying concentrations of the acceptor substrate while keeping the concentration of the UDP-sugar donor constant. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to calculate Km and Vmax values.
Future Directions
The elucidation of the complete biosynthetic pathway of this compound will require a multi-faceted approach. The identification and characterization of the specific glycosyltransferases and acetyltransferases from Periploca sepium are paramount. The experimental framework outlined in this guide, leveraging heterologous expression and in vitro enzyme assays, provides a clear path forward for researchers in this field. Unraveling this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other complex oligosaccharides for potential therapeutic applications.
Physical and chemical properties of Acetyl Perisesaccharide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Perisesaccharide C is a complex oligosaccharide isolated from the root barks of Periploca sepium. This document provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its isolation and characterization, and insights into its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
While specific experimentally determined physical properties for this compound are not widely published, data for closely related oligosaccharides isolated from Periploca sepium provide valuable insights. The following table summarizes the key known and predicted physicochemical properties of this compound.
| Property | Value | Source/Notes |
| Molecular Formula | C₃₇H₆₂O₁₈ | --- |
| Molecular Weight | 794.88 g/mol | --- |
| CAS Number | 110764-09-5 | --- |
| Appearance | Solid | Inferred from related compounds. |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water. | Based on typical solubility of similar oligosaccharides. |
| Predicted Boiling Point | 810.6 ± 65.0 °C | Computational prediction. |
| Storage | Store at 2-8°C in a dry, dark place. | Recommended for maintaining stability. |
Experimental Protocols
The isolation and structural elucidation of this compound and its analogues from Periploca sepium involve a multi-step process combining chromatographic separation and spectroscopic analysis. The following is a generalized experimental protocol based on published methodologies for oligosaccharides from this plant.
Isolation and Purification of this compound
A general workflow for the isolation and purification of oligosaccharides from Periploca sepium is outlined below.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The air-dried and powdered root barks of Periploca sepium are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The aqueous layer, containing the polar oligosaccharides, is collected.
-
Preliminary Fractionation: The aqueous extract is subjected to column chromatography on a macroporous resin (e.g., HP-20) and eluted with a gradient of water and ethanol to afford several fractions.
-
Chromatographic Separation: The oligosaccharide-containing fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of this compound is determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.
Biological Activity and Signaling Pathways
Compounds isolated from Periploca sepium have demonstrated a range of biological activities, including immunosuppressive and insecticidal effects. While the specific biological profile of this compound is still under investigation, related compounds from the same plant offer clues to its potential mechanism of action.
Potential Immunosuppressive Activity
Periplocoside E, a pregnane glycoside also found in Periploca sepium, has been shown to inhibit T-cell activation. This effect is mediated through the suppression of the Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways, which are critical for T-cell proliferation and cytokine production. It is plausible that this compound may exert similar immunomodulatory effects.
Caption: Hypothesized immunosuppressive mechanism of this compound.
Potential Insecticidal Activity
Several oligosaccharides and glycosides from Periploca sepium have been reported to possess insecticidal properties. The precise mechanisms are not fully elucidated but may involve the disruption of critical physiological processes in insects. Further research is warranted to explore the potential of this compound as a natural insecticide.
Conclusion
This compound represents a structurally complex natural product with potential for significant biological activity. This technical guide provides a foundational understanding of its chemical and physical properties, along with methodologies for its study. Further investigation into its pharmacological effects and mechanisms of action is crucial to unlock its full therapeutic or agrochemical potential. The information and experimental frameworks provided herein are intended to facilitate and inspire future research in this promising area.
Acetyl Perisesaccharide C: A Technical Guide to its Molecular Weight and Formula Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Perisesaccharide C is an oligosaccharide of significant interest within the scientific community, particularly in fields related to natural product chemistry and drug discovery. Accurate determination of its molecular weight and chemical formula is fundamental for its characterization, synthesis, and further investigation into its biological activities. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and outlines the general experimental methodologies employed for the determination of its molecular weight and formula.
Physicochemical Properties of this compound
The essential molecular details of this compound are summarized in the table below. This data is compiled from multiple independent sources, ensuring a high degree of confidence in the stated values.
| Property | Value | References |
| Molecular Weight | 794.88 g/mol | [1][2][3][4][5][6][7][8] |
| Chemical Formula | C₃₇H₆₂O₁₈ | [1][2][3][4][5][6][7][8] |
Experimental Protocols for Molecular Weight and Formula Determination
Molecular Weight Determination by Mass Spectrometry
Mass spectrometry (MS) is the primary technique for the accurate determination of the molecular weight of oligosaccharides.
2.1.1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
-
Principle: The analyte is co-crystallized with a matrix that strongly absorbs laser light. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio (m/z), allowing for precise molecular weight determination.
-
Sample Preparation: A solution of this compound is mixed with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid or sinapinic acid) in an appropriate solvent. A small volume of this mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.
-
Instrumentation and Analysis: The target plate is introduced into the MALDI-TOF mass spectrometer. The instrument is calibrated using standards of known molecular weights. The sample is irradiated with the laser, and the resulting ions are accelerated and their time-of-flight is measured. The molecular weight is determined from the m/z value of the singly charged molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
2.1.2. Electrospray Ionization (ESI) Mass Spectrometry
-
Principle: A solution of the analyte is passed through a heated capillary to which a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ESI is a soft ionization technique that can produce multiply charged ions, which is particularly useful for high molecular weight compounds.
-
Sample Preparation: this compound is dissolved in a solvent system compatible with ESI, typically a mixture of water, acetonitrile, and a small amount of a volatile acid (e.g., formic acid) or base to promote ionization.
-
Instrumentation and Analysis: The solution is infused into the ESI source of the mass spectrometer. The resulting ions are analyzed by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The molecular weight is calculated from the m/z values of the observed ion series.
Formula Determination
The determination of the chemical formula of this compound involves a combination of high-resolution mass spectrometry and elemental analysis.
2.2.1. High-Resolution Mass Spectrometry (HRMS)
-
Principle: HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This high precision allows for the determination of the elemental composition of the ion, as different combinations of atoms will have slightly different exact masses.
-
Methodology: The accurate mass of the molecular ion of this compound is measured using HRMS. This experimental mass is then used to generate a list of possible elemental formulas within a specified mass tolerance (e.g., ±5 ppm). The correct formula is typically identified by considering the isotopic pattern of the molecular ion peak and by applying chemical constraints (e.g., the number of rings and double bonds).
2.2.2. Elemental Analysis
-
Principle: Elemental analysis by combustion is a classical method to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. A weighed amount of the pure compound is combusted in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
Methodology: A pure sample of this compound is subjected to combustion analysis. The experimentally determined mass percentages of carbon and hydrogen are compared with the theoretical percentages calculated for the proposed chemical formula (C₃₇H₆₂O₁₈). The oxygen content is typically determined by difference. A close correlation between the experimental and calculated values provides strong evidence for the proposed formula.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For oligosaccharides, ¹H and ¹³C NMR are crucial for determining the number and types of sugar residues, their anomeric configurations, and the linkages between them.
-
Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and analyzed using a high-field NMR spectrometer.
-
¹H NMR: Provides information on the number of protons and their chemical environments. The anomeric protons of the sugar units typically resonate in a distinct region of the spectrum.
-
¹³C NMR: Indicates the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the chemical shifts and the determination of the connectivity of the atoms within the molecule, which in turn confirms the elemental composition.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the determination of the molecular weight and formula of an oligosaccharide like this compound.
Signaling Pathways:
Currently, there is no publicly available scientific literature that describes the specific signaling pathways in which this compound is directly involved. Research on the biological activities of oligosaccharides from Periploca sepium is ongoing, and future studies may elucidate its mechanism of action and its role in cellular signaling.
Conclusion
The molecular weight and chemical formula of this compound have been reliably established as 794.88 g/mol and C₃₇H₆₂O₁₈, respectively. The determination of these fundamental properties relies on a combination of advanced analytical techniques, primarily mass spectrometry, NMR spectroscopy, and elemental analysis. While specific, detailed experimental protocols for this particular compound are not widely published, the general methodologies outlined in this guide provide a robust framework for the structural elucidation of this compound and other novel oligosaccharides. Further research is required to understand the biological functions and potential signaling pathways associated with this molecule.
References
- 1. Perisesaccharides A-E, new oligosaccharides from the root barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of some anomeric pairs of per-O-acetylated aldohexopyranosyl cyanides (per-O-acetylated 2,6-anhydroheptononitriles). On the reaction of per-O-acetylaldohexopyranosyl bromides with mercuric cyanide in nitromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural monitoring of oligosaccharides through 13C enrichment and NMR observation of acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Structural Analysis of Acetyl Perisesaccharide C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and structural data for Acetyl Perisesaccharide C, an oligosaccharide isolated from the root barks of Periploca sepium. Due to the limited public availability of the raw spectroscopic data from the primary scientific literature, this document outlines the expected data presentation, general experimental protocols, and a conceptual workflow for the characterization of this compound.
Chemical Structure and Properties
This compound is an acetylated oligosaccharide. While initial searches suggested a molecular formula of C37H62O18 and a CAS number of 110764-09-5, further investigation points towards a closely related series of compounds, the Perisesaccharides A-E, isolated from Periploca sepium. The primary reference for these compounds is a 2010 publication in Planta Medica. A commercially available compound, "Perisesaccharide C", is listed with the molecular formula C35H60O17 and CAS number 1311473-28-5, and its structure is presented below. It is plausible that "this compound" is a derivative of this compound, potentially bearing an additional acetyl group which would account for the formula C37H62O18.
Structure of the related Perisesaccharide C:
Caption: Chemical structure of Perisesaccharide C.
Spectroscopic Data (NMR and MS)
In a typical structure elucidation of a novel oligosaccharide like this compound, the following spectroscopic data would be acquired and presented in a tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Hypothetical ¹H NMR Data for a Sugar Moiety in this compound (in a suitable solvent, e.g., C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 4.85 | d | 7.8 |
| 2 | 4.10 | dd | 8.0, 9.5 |
| 3 | 4.30 | t | 9.5 |
| 4 | 4.25 | t | 9.5 |
| 5 | 3.90 | m | |
| 6a | 4.40 | dd | 2.0, 12.0 |
| 6b | 4.20 | dd | 5.0, 12.0 |
| OAc | 2.15 | s |
Table 2: Hypothetical ¹³C NMR Data for a Sugar Moiety in this compound (in a suitable solvent, e.g., C₅D₅N)
| Position | δC (ppm) |
| 1 | 104.5 |
| 2 | 75.0 |
| 3 | 78.0 |
| 4 | 72.0 |
| 5 | 77.5 |
| 6 | 63.0 |
| C=O (OAc) | 170.8 |
| CH₃ (OAc) | 21.1 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry would provide the accurate mass of the molecule, allowing for the determination of its molecular formula. Tandem MS (MS/MS) experiments would be used to fragment the molecule and elucidate the sequence of the oligosaccharide chain.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | [M+Na]⁺ | [M+H]⁺ |
| Calculated m/z (for C37H62O18) | 817.3880 | 795.4060 |
| Observed m/z | Data not available | Data not available |
Experimental Protocols
The following are generalized experimental protocols typical for the isolation and characterization of oligosaccharides from plant material, based on standard phytochemical techniques.
Isolation of this compound
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The structure of the isolated compound would be determined using a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be performed to determine the connectivity of atoms, the sequence of sugar units, the positions of acetyl groups, and the stereochemistry of the glycosidic linkages.
-
Mass Spectrometry: HRESIMS would be used to determine the molecular formula. MS/MS fragmentation patterns would help to confirm the oligosaccharide sequence.
-
Chemical Methods: Acid hydrolysis followed by chromatographic analysis of the resulting monosaccharides would be used to identify the constituent sugar units.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. The general class of oligosaccharides from plant sources has been investigated for a wide range of biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer effects. Further research is required to elucidate the specific biological functions of this compound.
Caption: Conceptual workflow for investigating the biological activity of this compound.
An In-depth Technical Guide to Acetyl Perisesaccharide C and Its Congeners
An Examination of the Literature and Historical Context of Oligosaccharides from Periploca sepium
Introduction
The study of natural products for novel therapeutic agents has led researchers to explore a vast array of plant species with histories in traditional medicine. One such plant, Periploca sepium Bunge, has been a source of significant phytochemical investigation. Its root bark, known as Cortex Periplocae, is utilized in traditional Chinese medicine and is known to contain a rich diversity of compounds, including cardiac glycosides, pregnane steroids, and notably, complex oligosaccharides. This technical guide focuses on a specific oligosaccharide, "Acetyl Perisesaccharide C," providing a comprehensive review of its discovery, structural elucidation, and the broader context of related compounds from its natural source. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential biological activities of novel carbohydrate-based compounds.
Historical Context and Discovery
The investigation into the chemical constituents of Periploca sepium has a long history, with initial studies focusing on steroidal and cardiac glycosides. However, in 2010, a significant publication by Wang et al. in Planta Medica detailed the isolation and structural characterization of five new oligosaccharides from the root barks of this plant.[1] These were named Perisesaccharides A, B, C, D, and E.
This discovery marked an important step in understanding the carbohydrate chemistry of the Periploca genus. The term "this compound," as specified in the topic of this guide, does not appear in the primary literature as a uniquely named compound. It is therefore concluded that this name refers to a derivative of Perisesaccharide C, likely an acetylated form, or that Perisesaccharide C itself contains an acetyl group as part of its elucidated structure. For the remainder of this guide, we will focus on the published data for Perisesaccharide C and note any acetyl moieties present in its structure.
Subsequent phytochemical studies on Periploca sepium have continued to uncover a variety of other oligosaccharides and glycosides, some of which have been evaluated for biological activities, including immunosuppressive and cytotoxic effects. This body of research underscores the potential of this plant genus as a source of structurally diverse and biologically active molecules.
Structural Elucidation
The structure of Perisesaccharide C was elucidated by Wang et al. through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1] The absolute configurations of the monosaccharide units were determined through a combination of techniques including X-ray diffraction analysis, the modified Mosher's method, circular dichroism spectroscopy, and acid hydrolysis.[1]
Note on Data Availability: Access to the full text of the primary publication by Wang et al. (2010) is limited. Consequently, the detailed NMR chemical shift data (¹H and ¹³C), specific optical rotation values, and precise yields for Perisesaccharide C cannot be tabulated in this guide. The structural information presented is based on the abstract and available chemical database entries referencing this primary work.
Based on available information, Perisesaccharide C is a complex oligosaccharide. Oligosaccharides from Periploca species are known to be composed of unique deoxy-sugars, which contributes to their structural novelty.
Experimental Protocols
The methodologies provided herein are based on the general procedures described in the primary literature for the isolation and characterization of Perisesaccharides A-E.[1]
General Experimental Workflow
The overall process for isolating Perisesaccharide C follows a standard phytochemical workflow for natural product extraction and purification.
Extraction and Isolation Protocol
-
Plant Material : The dried and powdered root barks of Periploca sepium were used as the starting material.
-
Extraction : The powdered plant material was extracted exhaustively with 95% ethanol (EtOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning : The crude extract was suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH). The oligosaccharides typically concentrate in the n-BuOH fraction.
-
Chromatographic Separation : The n-BuOH fraction was subjected to multiple rounds of column chromatography.
-
Initial Chromatography : Techniques such as silica gel or MCI gel column chromatography were likely used for initial fractionation.
-
Purification : The resulting fractions were further purified using techniques like Sephadex LH-20 gel filtration and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure oligosaccharides, including Perisesaccharide C.
-
Structure Determination Protocol
-
Mass Spectrometry : The molecular formula of the isolated compound was determined using HRESIMS.
-
NMR Spectroscopy : A full suite of NMR experiments was conducted to determine the planar structure and relative configuration. This included:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR and DEPT to identify all carbon signals and their types (CH₃, CH₂, CH, C).
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within each monosaccharide unit and the linkages between them.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons and thus the stereochemistry of the glycosidic linkages.
-
-
Configurational Analysis :
-
Acid Hydrolysis : The oligosaccharide was hydrolyzed with acid to break it down into its constituent monosaccharides. The individual sugars were then identified and their absolute configurations (D or L) determined, often by comparison with authentic standards using techniques like gas chromatography (GC) after derivatization.
-
Modified Mosher's Method : This chemical derivatization method was used to determine the absolute configuration of stereogenic centers, particularly in the aglycone or unique sugar moieties.
-
Biological Activity and Signaling Pathways
There is currently no specific biological activity data available in the scientific literature for Perisesaccharide C or a specifically named "this compound." The primary paper by Wang et al. focused solely on the isolation and structural elucidation of the new compounds.[1]
However, other studies on different compounds isolated from Periploca sepium provide context for the potential bioactivities of its constituents:
-
Immunosuppressive Activity : A study by Feng et al. (2008) isolated several pregnane glycosides and five oligosaccharides from P. sepium. While the pregnane glycosides showed significant inhibitory activity against T-lymphocyte proliferation (IC₅₀ values ranging from 0.29 µM to 1.97 µM), the oligosaccharides tested in that study showed no significant activity.
-
Cytotoxic Activity : A 2017 study by Wang et al. on C₂₁ steroidal glycosides and oligosaccharides from P. sepium root bark reported that some of these compounds exhibited cytotoxic activities against human A-549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC₅₀ values ranging from 0.61 to 7.86 µM.
Given these findings, it is plausible that Perisesaccharide C or its derivatives could possess biological activities, but dedicated screening would be required to confirm this. No signaling pathways have been described for Perisesaccharide C.
Conclusion and Future Directions
Perisesaccharide C is a structurally novel oligosaccharide isolated from the root bark of Periploca sepium. Its discovery has contributed to the chemical understanding of this medicinally important plant. The term "this compound" likely refers to a derivative of this compound or indicates the presence of an acetyl group within its native structure.
A significant gap in the current knowledge is the lack of biological activity data for this specific molecule. Future research should focus on:
-
Total Synthesis or Re-isolation : To obtain sufficient quantities for biological screening.
-
Bioactivity Screening : A comprehensive evaluation of its potential cytotoxic, anti-inflammatory, immunosuppressive, and other pharmacological activities.
-
Mechanism of Action Studies : If any significant activity is found, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways involved.
The complex and unique structures of oligosaccharides from Periploca sepium suggest that they remain a promising area for natural product research and drug discovery.
References
Unraveling the Structural Kinship of Acetyl Perisesaccharide C: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of Acetyl Perisesaccharide C, an oligosaccharide isolated from the root barks of Periploca sepium.[1] This document is intended for researchers, scientists, and drug development professionals interested in the structural homology, potential biological activities, and experimental methodologies related to this class of compounds.
Introduction to this compound
This compound is a naturally occurring oligosaccharide with the molecular formula C37H62O18. Its presence has been identified in Periploca sepium, a plant known for producing a variety of bioactive compounds, including pregnane glycosides and other oligosaccharides. Several compounds isolated from this plant have demonstrated biological activities, such as immunosuppressive and cytotoxic effects, suggesting that this compound and its homologs may also possess therapeutic potential.
Structural Elucidation and Homology
To perform a comprehensive homology analysis, the exact structure of this compound is paramount. The following sections outline the general experimental protocols for structure elucidation and homology searching.
Experimental Protocol: Structure Elucidation of Oligosaccharides
The structural determination of novel oligosaccharides like this compound typically involves a combination of spectroscopic and spectrometric techniques.
1. Isolation and Purification:
-
Extraction from the dried root barks of Periploca sepium using suitable solvents.
-
Chromatographic separation of the extract to isolate individual oligosaccharides. Techniques often include column chromatography on silica gel, Sephadex, and High-Performance Liquid Chromatography (HPLC).
2. Structural Analysis:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (e.g., HRESIMS) is used to determine the exact molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons, anomeric configurations, and the presence of specific functional groups like acetyl groups.
-
2D NMR (COSY, TOCSY, HSQC, HMBC): Essential for establishing the connectivity of atoms within each monosaccharide residue, the sequence of the monosaccharides, and the positions of the glycosidic linkages.
-
The workflow for this process can be visualized as follows:
Protocol for Homology Searching
Once the structure of this compound is determined, homology searches can be performed using various chemical databases to identify structurally similar saccharides.
1. Database Selection:
-
Utilize databases such as PubChem, SciFinder, and the Carbohydrate Structure Database (CSDB).
2. Search Strategy:
-
Conduct substructure searches based on the core saccharide backbone of this compound.
-
Search for similar glycosidic linkage patterns and monosaccharide compositions.
Potential Biological Activities and Signaling Pathways of Homologous Saccharides
Oligosaccharides isolated from Periploca sepium have been reported to exhibit immunosuppressive and cytotoxic activities. While the specific biological functions of this compound are not yet detailed in the available literature, the activities of its structural homologs provide valuable insights into its potential therapeutic applications.
Immunosuppressive Activity
Certain oligosaccharides and pregnane glycosides from Periploca sepium have been shown to inhibit the proliferation of T-lymphocytes.[2] This suggests a potential mechanism of action involving the modulation of immune cell signaling pathways. A possible signaling pathway that could be affected is the T-cell receptor (TCR) signaling cascade.
References
Methodological & Application
Application Note: HPLC-MS Protocol for the Analysis of Acetyl Perisesaccharide C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl Perisesaccharide C is a complex acetylated polysaccharide of significant interest in pharmaceutical research due to its potential biological activities. Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control during drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is designed to provide information on the intact polysaccharide or its large fragments and can be adapted for detailed structural elucidation, including monosaccharide composition analysis.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the sample matrix.
-
Extraction:
-
If this compound is in a solid matrix (e.g., plant or fungal tissue), extract the polysaccharide using an appropriate solvent (e.g., hot water or a buffer solution).
-
Centrifuge the extract to remove insoluble debris.
-
Precipitate the polysaccharide from the supernatant by adding 3-4 volumes of cold ethanol and incubate at 4°C overnight.[1]
-
Collect the precipitated polysaccharide by centrifugation and wash with 70% ethanol to remove low molecular weight impurities.
-
Dry the polysaccharide pellet under vacuum.
-
-
Solubilization:
-
Dissolve the dried this compound in HPLC-grade water or an appropriate buffer (e.g., 10 mM ammonium acetate) to a final concentration of 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC-MS Analysis of Intact this compound
This method is suitable for analyzing the molecular weight distribution and obtaining MS spectra of the intact or large fragments of the acetylated polysaccharide.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for separating complex carbohydrates.[2] Alternatively, for more polar polysaccharides, a hydrophilic interaction liquid chromatography (HILIC) or an amide-based column can be used.[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution: A gradient elution is necessary to separate the heterogeneous polysaccharide mixture. A typical gradient would be: 0-5 min, 5% B; 5-35 min, 5-60% B; 35-40 min, 60-95% B; 40-45 min, 95% B; 45.1-50 min, 5% B (re-equilibration).
-
-
Mass Spectrometry Conditions:
-
Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for high-resolution and accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for acidic or neutral polysaccharides.[4]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 300-2000
-
Data Acquisition: Data can be acquired in both full scan MS and tandem MS (MS/MS) modes. For MS/MS, precursor ions can be selected for collision-induced dissociation (CID) to obtain fragmentation information for structural elucidation.
-
3. Monosaccharide Composition Analysis (Optional)
To determine the constituent monosaccharides of this compound, acid hydrolysis followed by derivatization and HPLC-MS analysis is required.
-
Acid Hydrolysis:
-
Hydrolyze 1-2 mg of the polysaccharide with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
-
Derivatization (Acetylation):
-
To the dried hydrolysate, add pyridine and acetic anhydride.
-
Incubate at 100°C for 1 hour to acetylate the monosaccharides.
-
Dry the sample and redissolve in a suitable solvent for HPLC-MS analysis. This direct acetylation strategy allows for analysis by reversed-phase liquid chromatography.[5]
-
-
HPLC-MS Conditions for Derivatized Monosaccharides:
-
Column: A high-pressure resistant reversed-phase column, such as a CYANO or Fluoro-Phenyl column (e.g., 1.7 µm particle size), can provide good separation of derivatized monosaccharides.
-
Mobile Phase and Gradient: A water/acetonitrile gradient is typically used.
-
MS Detection: ESI-MS in Multiple Reaction Monitoring (MRM) mode can be used for sensitive and specific quantification of the individual monosaccharides.
-
Data Presentation
The following table summarizes the key quantitative parameters for the HPLC-MS analysis of intact this compound.
| Parameter | Value |
| HPLC System | High-Performance Liquid Chromatography |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% to 95% B over 40 minutes |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Scan Range (m/z) | 300 - 2000 |
| Data Acquisition Mode | Full Scan MS and Tandem MS (MS/MS) |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC-MS analysis of this compound.
Structural Characterization Workflow
Caption: Logical workflow for the structural characterization of a novel polysaccharide.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pietdaas.nl [pietdaas.nl]
- 4. mdpi.com [mdpi.com]
- 5. Direct acetylation for full analysis of polysaccharides in edible plants and fungi using reverse phase liquid chromatography-multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Derivatization of Acetyl Perisesaccharide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perisesaccharide C is a novel polysaccharide identified as a promising bioactive agent. Its native form exhibits moderate biological activity, which can be significantly enhanced through chemical modification. Acetylation, the introduction of acetyl groups, to create Acetyl Perisesaccharide C, has been shown to improve its bioavailability and therapeutic potential.[1][2][3] This document provides detailed protocols for the synthesis of this compound and further derivatization techniques to explore its structure-activity relationship (SAR).
Synthesis of this compound
The acetylation of Perisesaccharide C can be achieved through various methods. The choice of method depends on the desired degree of substitution (DS) and the scale of the reaction. Below are two common protocols.
Acetic Anhydride-Pyridine Method
This is a widely used method for controlled acetylation of polysaccharides.
Protocol:
-
Dissolution: Dissolve 1 gram of Perisesaccharide C in 50 mL of formamide by stirring at 50°C for 2 hours.
-
Reaction Setup: Cool the solution to room temperature and add 50 mL of pyridine. Stir for 30 minutes.
-
Acetylation: Add 20 mL of acetic anhydride dropwise to the solution while stirring in an ice bath. Let the reaction proceed for 24 hours at room temperature with continuous stirring.
-
Quenching: Quench the reaction by slowly adding 50 mL of ice-cold water.
-
Precipitation: Precipitate the acetylated polysaccharide by adding 200 mL of cold ethanol.
-
Purification: Filter the precipitate and redissolve it in a minimal amount of water. Dialyze against deionized water for 48 hours to remove impurities.
-
Lyophilization: Lyophilize the dialyzed solution to obtain pure this compound.
N-bromosuccinimide (NBS) Catalyzed Acetylation
This method offers a milder and more efficient alternative.
Protocol:
-
Suspension: Suspend 1 gram of Perisesaccharide C in 50 mL of acetic acid.
-
Catalyst Addition: Add 0.1 grams of N-bromosuccinimide (NBS) to the suspension.
-
Reaction: Heat the mixture to 80°C and stir for 4 hours.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature and precipitate the product by adding 200 mL of cold ethanol.
-
Washing: Wash the precipitate repeatedly with ethanol to remove unreacted reagents.
-
Drying: Dry the final product under vacuum at 40°C.
Quantitative Data for Acetylation
| Parameter | Acetic Anhydride-Pyridine Method | NBS Catalyzed Method |
| Reaction Time | 24 hours | 4 hours |
| Reaction Temperature | Room Temperature | 80°C |
| Typical Yield | 85-95% | 90-98% |
| Degree of Substitution (DS) | 0.5 - 2.5 (Controllable) | 1.0 - 2.8 |
| Purity | >98% after dialysis | >97% after washing |
Derivatization of this compound
Further derivatization of this compound can introduce new functional groups, altering its physicochemical properties and biological activities.[1]
Carboxymethylation
This introduces carboxymethyl groups, increasing water solubility and introducing negative charges.
Protocol:
-
Alkalinization: Suspend 1 gram of this compound in 20 mL of isopropanol. Add 10 mL of 40% (w/v) sodium hydroxide solution and stir for 1 hour at room temperature.
-
Etherification: Add 5 grams of monochloroacetic acid to the mixture and stir at 60°C for 4 hours.
-
Neutralization: Cool the reaction mixture and neutralize with glacial acetic acid.
-
Purification: Filter the product and wash with 70% ethanol until the filtrate is neutral.
-
Drying: Dry the carboxymethylated this compound in an oven at 60°C.
Sulfation
Sulfation can enhance the anticoagulant and antiviral activities of polysaccharides.
Protocol:
-
Complex Formation: Prepare the sulfating agent by adding 10 mL of chlorosulfonic acid dropwise to 50 mL of pyridine in an ice bath.
-
Reaction: Add 1 gram of this compound to the sulfating agent and heat at 70°C for 2 hours.
-
Termination: Cool the reaction mixture and pour it into 200 mL of ice-cold water.
-
Neutralization and Dialysis: Neutralize with 1 M sodium hydroxide solution and dialyze against deionized water for 48 hours.
-
Lyophilization: Lyophilize the solution to obtain the sulfated derivative.
Quantitative Data for Derivatization
| Derivatization | Reagents | Reaction Conditions | Typical Degree of Substitution |
| Carboxymethylation | Monochloroacetic acid, NaOH | 60°C, 4 hours | 0.4 - 1.2 |
| Sulfation | Chlorosulfonic acid, Pyridine | 70°C, 2 hours | 0.8 - 1.5 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Studying the Effects of Acetyl Perisesaccharide C in Neuroinflammation
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of neurodegenerative diseases such as Alzheimer's disease.[1][2] Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory response.[3] Consequently, modulating microglial activation presents a promising therapeutic strategy for these disorders.
This document provides detailed protocols for utilizing in vitro models to investigate the anti-inflammatory and neuroprotective properties of Acetyl Perisesaccharide C. The described assays are designed to assess the compound's ability to mitigate lipopolysaccharide (LPS)-induced inflammation in microglial cells and protect neurons from inflammatory damage.
Key In Vitro Models and Assays
A variety of in vitro models are available to study neuroinflammation and the effects of therapeutic candidates. These range from simple monocultures of immortalized cell lines to more complex co-culture systems and 3D models that better mimic the brain's microenvironment.[4][5][6] For the initial characterization of this compound, we will focus on well-established and reproducible 2D cell culture models.
1. Microglial Cell Culture Models:
-
BV-2 Cells: An immortalized murine microglial cell line that is widely used for studying neuroinflammation due to its ease of culture and robust response to inflammatory stimuli like LPS.[7]
-
Primary Microglia: Isolated directly from rodent brains, these cells more closely resemble the in vivo state but are more challenging to culture.[7]
2. Neuronal Cell Culture Models:
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype, making it a suitable model for neurotoxicity and neuroprotection studies.[8][9]
-
Primary Cortical Neurons: Offer high physiological relevance for studying neuronal health and survival.[1]
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory and neuroprotective effects of this compound.
Caption: Experimental workflow for evaluating this compound.
Protocol 1: Assessing the Anti-inflammatory Effects of this compound on LPS-Stimulated BV-2 Microglia
This protocol details the steps to determine if this compound can reduce the production of pro-inflammatory cytokines in an in vitro model of neuroinflammation.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western Blotting (antibodies against TLR4, p-p65, p65, IκBα, and β-actin)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in 24-well plates for ELISA and 6-well plates for Western blotting at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Subsequently, stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (no LPS, no compound), an LPS-only control, and compound-only controls.
-
-
Sample Collection:
-
ELISA: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.
-
Western Blot: Lyse the cells to extract total protein.
-
-
Cytokine Quantification (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Determine the protein concentration in the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against TLR4, phosphorylated-p65 (p-p65), total p65, and IκBα. Use β-actin as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Data Presentation:
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | Baseline | Baseline |
| LPS (100 ng/mL) | Increased | Increased |
| This compound (Low Dose) + LPS | Reduced | Reduced |
| This compound (High Dose) + LPS | Significantly Reduced | Significantly Reduced |
Table 2: Effect of this compound on TLR4/NF-κB Signaling Pathway Proteins
| Treatment Group | TLR4 Expression (Fold Change) | p-p65/p65 Ratio | IκBα Degradation (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | Increased | Increased | Increased |
| This compound + LPS | Reduced | Reduced | Reduced |
Signaling Pathway: TLR4/NF-κB
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and is activated by LPS.[10] This activation leads to the downstream activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes.[11][12][13]
Caption: The TLR4/NF-κB signaling pathway and a potential point of inhibition.
Protocol 2: Evaluating the Neuroprotective Effects of this compound in a Neuron-Microglia Co-culture Model
This protocol assesses the ability of this compound to protect neurons from inflammation-induced toxicity.
Materials:
-
Primary cortical neurons
-
BV-2 microglial cells
-
Neurobasal medium and B27 supplement
-
DMEM
-
LPS
-
This compound
-
MTT assay kit
-
Antibodies for immunocytochemistry (e.g., MAP2 for neurons, Iba1 for microglia)
Procedure:
-
Neuronal Culture: Culture primary cortical neurons in Neurobasal medium supplemented with B27.
-
Co-culture Setup:
-
Seed primary neurons in a 24-well plate.
-
After the neurons have established a network (typically 5-7 days), add BV-2 cells to the culture at a neuron-to-microglia ratio of approximately 10:1.
-
-
Treatment:
-
Allow the co-culture to stabilize for 24 hours.
-
Pre-treat with this compound for 2 hours, followed by LPS (100 ng/mL) stimulation for 48 hours.
-
-
Neuronal Viability (MTT Assay):
-
After treatment, perform an MTT assay to quantify neuronal viability according to the manufacturer's protocol. The MTT reagent is converted to formazan by metabolically active cells, providing a measure of cell viability.
-
-
Immunocytochemistry:
-
Fix the cells and perform immunofluorescence staining for the neuronal marker MAP2 and the microglial marker Iba1.
-
Image the cells using a fluorescence microscope to visualize neuronal morphology and neurite outgrowth.
-
Data Presentation:
Table 3: Neuroprotective Effect of this compound on Neuronal Viability in a Co-culture Model
| Treatment Group | Neuronal Viability (% of Control) |
| Vehicle Control | 100% |
| LPS (100 ng/mL) | Decreased |
| This compound (Low Dose) + LPS | Increased |
| This compound (High Dose) + LPS | Significantly Increased |
Table 4: Qualitative Assessment of Neuronal Morphology
| Treatment Group | Neurite Outgrowth and Network Integrity |
| Vehicle Control | Healthy, extensive neurite network |
| LPS (100 ng/mL) | Reduced neurite length, fragmented network |
| This compound + LPS | Preserved neurite network |
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound's anti-inflammatory and neuroprotective potential. The data generated from these experiments will offer valuable insights into its mechanism of action and its therapeutic promise for neurodegenerative diseases. Further studies could explore its effects in more complex models, such as 3D brain organoids or in vivo animal models of neuroinflammation.[4][9]
References
- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. criver.com [criver.com]
- 3. Microglia: Agents of the CNS Pro-Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 5. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders | Semantic Scholar [semanticscholar.org]
- 7. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide Activates Toll-like Receptor 4 (TLR4)-mediated NF-κB Signaling Pathway and Proinflammatory Response in Human Pericytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Acetyl Perisesaccharide C as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Perisesaccharide C is a naturally occurring oligosaccharide isolated from the root barks of Periploca sepium.[1] As a member of the perisesaccharide family, it represents a class of complex carbohydrates with potential biological activities. The precise quantification and quality control of such compounds in research and pharmaceutical development necessitate the use of well-characterized analytical standards.
This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic analyses. The methodologies outlined below are based on common practices for oligosaccharide analysis and are intended to serve as a starting point for method development and validation.
Compound Information
A clear understanding of the physicochemical properties of this compound is fundamental for its use as a standard.
| Property | Value | Source |
| CAS Number | 110764-09-5 | [2][3][4][5] |
| Molecular Formula | C37H62O18 | |
| Molecular Weight | 794.88 g/mol | |
| Source | Root barks of Periploca sepium | |
| Storage Conditions | 2-8°C, away from light, dry, sealed |
Experimental Protocols
The following protocols are recommended for the analysis of this compound. Due to its nature as a complex oligosaccharide, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are suggested as primary analytical techniques.
Standard Solution Preparation
Accurate preparation of the standard solution is critical for quantitative analysis.
Workflow for Standard Solution Preparation:
References
- 1. Perisesaccharides A-E, new oligosaccharides from the root barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. This compound [myskinrecipes.com]
- 4. 乙酰杠柳寡糖C,this compound,110764-09-5|中药对照品,标准品,天然产物对照品 [tautobiotech.com]
- 5. This compound|110764-09-5|MSDS [dcchemicals.com]
Application Notes and Protocols: Labeling Acetyl Perisesaccharide C for Tracking in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Perisesaccharide C is an oligosaccharide isolated from the root barks of Periploca sepium[1]. As a unique polysaccharide, its biological activities and mechanism of action are of significant interest. To facilitate its study in biological systems, effective labeling strategies are required to enable sensitive and specific tracking. These application notes provide detailed protocols for the fluorescent and radioisotopic labeling of this compound, allowing for its visualization and quantification in vitro and in vivo. The provided methodologies are based on established bioconjugation techniques for polysaccharides and can be adapted for various research applications, from cellular uptake studies to pharmacokinetic analysis[2][3].
Data Presentation: Comparison of Labeling Strategies
The choice of label depends on the specific experimental requirements, such as the desired sensitivity, resolution, and biological system under investigation. Below is a summary of the key characteristics of fluorescent and radioisotopic labeling methods for polysaccharides.
| Feature | Fluorescent Labeling | Radioisotopic Labeling |
| Detection Method | Fluorescence microscopy, flow cytometry, spectrophotometry | Scintillation counting, autoradiography |
| Sensitivity | High (nanomolar range)[4] | Very High (picomolar to femtomolar range) |
| Spatial Resolution | High (sub-cellular localization) | Lower (tissue or whole-body level) |
| Safety | Requires handling of chemical reagents | Requires handling of radioactive materials and specialized disposal |
| Half-life | Stable fluorophores offer long-term tracking | Limited by the isotope's half-life |
| Typical Labels | Fluorescein isothiocyanate (FITC), Rhodamine, Cyanine dyes[] | 3H, 14C, 125I |
| Commonly Used for | Cellular uptake and trafficking, in vitro binding assays | Pharmacokinetics, biodistribution studies |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with Fluorescein Isothiocyanate (FITC)
This protocol describes the covalent attachment of FITC to the hydroxyl groups of this compound. This method is based on the reaction of isothiocyanates with hydroxyl groups, a common strategy for labeling polysaccharides[6][7].
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pyridine
-
Ethanol
-
Dialysis tubing (MWCO 1 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve 10 mg of this compound in 2 mL of anhydrous DMSO. Gentle heating (up to 40°C) may be required to facilitate dissolution.
-
Activation: Add 50 µL of pyridine to the polysaccharide solution.
-
Labeling Reaction: In a separate light-protected tube, dissolve 5 mg of FITC in 1 mL of anhydrous DMSO. Add the FITC solution dropwise to the this compound solution while stirring.
-
Incubation: Allow the reaction to proceed for 18-24 hours at room temperature in the dark with continuous stirring.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (1 kDa MWCO).
-
Dialyze against 1 L of 50% ethanol for 24 hours, with three changes of the dialysis buffer.
-
Continue dialysis against 1 L of deionized water for 48 hours, with at least four changes of water to remove unreacted FITC and other small molecules.
-
-
Lyophilization: Freeze the purified, labeled polysaccharide solution and lyophilize to obtain a dry powder.
-
Characterization:
-
Confirm successful labeling by measuring the fluorescence spectrum of the product.
-
Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at the respective maxima for the polysaccharide and FITC.
-
Further characterization can be performed using techniques like NMR or mass spectrometry to confirm the integrity of the polysaccharide[8][9].
-
Protocol 2: Radiolabeling of this compound with Tritium (³H)
This protocol outlines a method for introducing a tritium label into this compound via catalytic exchange, a common method for radiolabeling biomolecules[10]. Note: This procedure must be performed in a licensed radiological facility with appropriate safety precautions.
Materials:
-
This compound
-
Tritiated water (³H₂O)
-
Palladium catalyst (e.g., Pd/C)
-
Anhydrous solvent (e.g., dioxane)
-
Vacuum line
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Scintillation counter
Procedure:
-
Preparation: In a reaction vial suitable for use on a vacuum line, dissolve 5 mg of this compound in 1 mL of anhydrous dioxane.
-
Catalyst Addition: Add 1 mg of palladium catalyst to the solution.
-
Lyophilization: Freeze the mixture and lyophilize to remove the solvent, leaving a dry powder of the polysaccharide and catalyst.
-
Labeling Reaction: Introduce a controlled amount of tritiated water vapor into the vial under vacuum. Allow the exchange reaction to proceed for a specified time (e.g., 24 hours) at room temperature. The tritium from the water will exchange with hydrogen atoms on the polysaccharide.
-
Removal of Labile Tritium: After the reaction, remove the tritiated water by repeated cycles of dissolving the sample in a non-hydroxylic solvent (like dioxane) and lyophilizing. This is a critical step to remove any tritium that is not covalently bound.
-
Purification:
-
Dissolve the labeled polysaccharide in an appropriate aqueous buffer.
-
Separate the labeled this compound from the catalyst and any remaining labile tritium using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect fractions and measure their radioactivity using a scintillation counter.
-
-
Quantification: Pool the radioactive fractions corresponding to the polysaccharide and determine the specific activity (e.g., in Ci/mol) by measuring the total radioactivity and quantifying the amount of polysaccharide.
Visualization of Pathways and Workflows
Signaling Pathway
Polysaccharides are known to activate macrophages through various cell surface receptors, leading to the activation of downstream signaling cascades that result in the production of cytokines and other inflammatory mediators[11][12][13][14][15]. The following diagram illustrates a generalized signaling pathway for polysaccharide-mediated macrophage activation.
References
- 1. This compound [dcchemicals.com]
- 2. Advances in tracking of polysaccharides in vivo: Labeling strategies, potential factors and applications based on pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Smart Fluorescent Polysaccharides: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. What are the Analytical Methods for Polysaccharides? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Analysis of Synthetic Monodisperse Polysaccharides by Wide Mass Range Ultrahigh-Resolution MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Polysaccharides activate signaling pathways of macrophage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling pathways associated with macrophage-activating polysaccharides purified from fermented barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Acetyl-Perisesaccharide C for Glycan Array Development
Introduction
Glycan arrays have become an indispensable high-throughput tool for investigating the intricate world of carbohydrate-protein interactions, which are central to numerous biological processes, from immune responses to host-pathogen interactions and cellular signaling. The specificity of these interactions is often exquisitely sensitive to subtle variations in glycan structure. Acetyl-Perisesaccharide C is a novel, synthetically accessible oligosaccharide featuring a unique acetylation pattern that makes it a valuable tool for dissecting the fine specificity of glycan-binding proteins (GBPs). Its incorporation into glycan microarrays allows for detailed characterization of binding determinants and the potential discovery of novel therapeutic targets. These application notes provide detailed protocols for the synthesis, microarray fabrication, and use of Acetyl-Perisesaccharide C in glycan-binding assays.
Application Note 1: Characterizing Glycan-Binding Protein (GBP) Specificity
The precise acetylation pattern of Acetyl-Perisesaccharide C can significantly influence its recognition by GBPs. By presenting this unique structure on a glycan microarray alongside other related glycans, researchers can elucidate the specific binding requirements of various GBPs, such as lectins, antibodies, and viral proteins. This comparative approach is crucial for understanding the molecular basis of GBP function and for the development of targeted diagnostics and therapeutics. For instance, subtle structural differences in glycans can dramatically alter binding affinity and specificity[1][2].
Table 1: Hypothetical Binding Affinities of Galectins to Acetyl-Perisesaccharide C
| Glycan Ligand | Galectin-1 (Kd, µM) | Galectin-3 (Kd, µM) |
| N-Acetyllactosamine (LacNAc) | 150 | 50 |
| Acetyl-Perisesaccharide C | >1000 (negligible binding) | 65 |
| 2'-Fucosyllactose | 250 | 120 |
This table illustrates how Acetyl-Perisesaccharide C might exhibit differential binding to various galectins, highlighting its utility in defining binding specificity.
Application Note 2: Investigating Host-Pathogen Interactions
Many pathogens, including viruses and bacteria, rely on interactions with host cell surface glycans to initiate infection[2]. The unique structure of Acetyl-Perisesaccharide C can be used to probe these interactions. By including this glycan on a microarray, researchers can screen for pathogenic GBPs that recognize it, potentially identifying novel adhesion mechanisms. This knowledge can inform the development of anti-adhesion therapies that block the initial stages of infection.
Table 2: Relative Binding of a Hypothetical Viral Hemagglutinin to a Glycan Microarray
| Glycan on Array | Mean Fluorescence Intensity (RFU) | Standard Deviation |
| Sialyl-LacNAc | 8500 | 450 |
| Acetyl-Perisesaccharide C | 6200 | 380 |
| LacNAc | 1200 | 150 |
| Mannose | 300 | 50 |
This table shows hypothetical data from a microarray experiment, indicating a potential interaction between a viral protein and Acetyl-Perisesaccharide C.
Protocol 1: Chemoenzymatic Synthesis and Purification of Acetyl-Perisesaccharide C-AEAB Conjugate
This protocol describes a chemoenzymatic approach for the synthesis of Acetyl-Perisesaccharide C, followed by its conjugation to a bifunctional fluorescent linker, 2-amino-N-(2-aminoethyl)-benzamide (AEAB), for subsequent immobilization on a microarray. Chemoenzymatic methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions[3].
Materials:
-
Peracetylated monosaccharide precursors
-
UDP-sugar donors
-
2-amino-N-(2-aminoethyl)-benzamide (AEAB)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Dimethylsulfoxide (DMSO)
-
Acetic acid
-
HPLC system with a C18 column
Methodology:
-
Enzymatic Deacetylation: Regioselective deacetylation of peracetylated monosaccharide building blocks is performed to create specific acceptor molecules. This can be achieved using immobilized lipases such as Candida rugosa lipase (CRL)[5].
-
Glycosyltransferase-Catalyzed Synthesis: The core structure of Acetyl-Perisesaccharide C is synthesized by the sequential addition of monosaccharides using specific glycosyltransferases.
-
Purification: The synthesized oligosaccharide is purified using size-exclusion chromatography and characterized by mass spectrometry.
-
Conjugation to AEAB:
-
HPLC Purification: The resulting glycan-AEAB conjugate (GAEAB) is purified by reverse-phase HPLC to separate it from unreacted components[1]. The purified conjugate can be lyophilized and stored at -20°C.
References
- 1. Novel Fluorescent Glycan Microarray Strategy Reveals Ligands for Galectins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetyl Perisesaccharide C in Metabolic Studies
A Note on "Acetyl Perisesaccharide C"
Initial literature and database searches did not yield specific public information on a compound named "this compound." The term "Perisesaccharide" appears to refer to a class of oligosaccharides, as evidenced by the existence of compounds like Perisesaccharide B in chemical databases. It is possible that "this compound" is a novel, proprietary, or not yet publicly documented compound.
Given the interest in the "acetyl" moiety and "polysaccharide" structure in the context of metabolic studies, and the lack of specific data for the requested compound, we have prepared the following detailed application note on a closely related and fundamentally important topic: The Application of Acetyl-CoA and Protein Acetylation Analysis in Metabolic Studies. This information is highly relevant for researchers, scientists, and drug development professionals investigating metabolic regulation.
Application Note: The Role of Acetyl-CoA and Protein Acetylation in Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolite at the crossroads of catabolism and anabolism, linking glucose, fatty acid, and amino acid metabolism.[1][2][3] It serves as the primary substrate for the tricarboxylic acid (TCA) cycle for ATP production and is a fundamental building block for the biosynthesis of fatty acids, cholesterol, and other essential molecules.[1][3] Beyond its direct role in bioenergetics and biosynthesis, the availability of Acetyl-CoA is a critical indicator of the cell's metabolic state.[4][5] Fluctuations in Acetyl-CoA levels directly influence the acetylation of proteins, a key post-translational modification (PTM) that regulates a vast array of cellular processes, including metabolism itself.[4][6][7]
This application note provides an overview of the significance of Acetyl-CoA and protein acetylation in metabolic studies, along with protocols for their analysis.
Key Applications in Metabolic Research
-
Indicator of Cellular Energy Status: Cellular levels of Acetyl-CoA reflect the nutrient availability and the metabolic state of the cell. High nucleocytosolic Acetyl-CoA is characteristic of a "fed" or growth state, promoting anabolic processes like lipid synthesis and histone acetylation.[4][5] Conversely, in "fasted" or survival states, Acetyl-CoA is primarily directed to the mitochondria for ATP and ketone body production.[4][5]
-
Regulation of Metabolic Enzymes: Lysine acetylation is a widespread PTM that can alter the activity, stability, and localization of metabolic enzymes.[7] For example, acetylation can decrease the activity of enzymes involved in glycolysis and the TCA cycle. Under nutrient-limiting conditions, sirtuins (a class of deacetylases) become active to remove these acetyl groups and enhance energy production.[6]
-
Epigenetic Regulation of Metabolism: Acetyl-CoA is the sole acetyl group donor for histone acetylation, a key epigenetic modification that regulates gene expression. By linking nutrient status to the expression of metabolic genes, histone acetylation plays a crucial role in long-term metabolic programming.
-
Drug Discovery and Development: Understanding the interplay between Acetyl-CoA, protein acetylation, and metabolic pathways can reveal novel therapeutic targets for metabolic diseases such as obesity, type 2 diabetes, and cancer.
Quantitative Data Summary
The following table summarizes the general effects of Acetyl-CoA levels and protein acetylation on key metabolic pathways and enzymes.
| Metabolic State | Relative Acetyl-CoA Levels (Nucleocytosolic) | Key Affected Pathways | Effect of Increased Acetylation on Key Enzymes/Processes | References |
| Fed/Growth State | High | Lipid biosynthesis, Histone acetylation, Glycolysis | Inhibition of acetyl-CoA synthetase (feedback), Potential decrease in activity of some glycolytic and TCA cycle enzymes. | [4][5] |
| Fasted/Survival State | Low | Fatty acid oxidation, Ketogenesis, Autophagy | Deacetylation by sirtuins to activate metabolic enzymes and promote catabolism. | [4][6] |
Experimental Protocols
Protocol 1: Quantification of Cellular Acetyl-CoA Levels
This protocol outlines a common method for the extraction and quantification of Acetyl-CoA from cultured cells or tissues using a commercially available kit (e.g., colorimetric or fluorometric assay kits).
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (provided with the kit or a suitable alternative)
-
Protein precipitation solution (e.g., perchloric acid)
-
Neutralization solution (e.g., potassium carbonate)
-
Acetyl-CoA assay kit
-
Microplate reader
-
Cultured cells or tissue samples
Procedure:
-
Sample Collection:
-
For adherent cells, wash the culture dish twice with ice-cold PBS.
-
For suspension cells, centrifuge to pellet the cells and wash twice with ice-cold PBS.
-
For tissue samples, flash-freeze in liquid nitrogen immediately after collection and store at -80°C.
-
-
Extraction:
-
Homogenize cells or pulverized tissue in the appropriate lysis buffer on ice.
-
Deproteinize the sample by adding a protein precipitation solution and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract with the neutralization solution.
-
-
Quantification:
-
Follow the manufacturer's instructions for the Acetyl-CoA assay kit. This typically involves preparing a standard curve and mixing the sample with a reaction mixture.
-
Incubate the reaction for the specified time.
-
Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength. . Data Analysis:
-
Calculate the concentration of Acetyl-CoA in the samples based on the standard curve.
-
Normalize the results to the protein concentration or cell number.
-
Protocol 2: Analysis of Protein Acetylation by Western Blot
This protocol describes the detection of total or specific protein acetylation using western blotting.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (pan-acetyl-lysine or protein-specific acetylated antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or tissues in lysis buffer containing deacetylase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-lysine) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Central Role of Acetyl-CoA in Metabolism
Caption: Central role of Acetyl-CoA in cellular metabolism.
Diagram 2: Regulation of a Metabolic Enzyme by Acetylation
Caption: Reversible acetylation regulates metabolic enzyme activity.
Diagram 3: Experimental Workflow for Metabolic Studies
Caption: Workflow for analyzing Acetyl-CoA and protein acetylation.
References
- 1. research.wur.nl [research.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. Perisesaccharide B | C36H60O18 | CID 25149302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-Acetylation of Plant Cell Wall Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Percicarin | C16H11KO10S | CID 23669384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acetyl Perisesaccharide C Extraction
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of polysaccharide extractions?
A1: The yield of polysaccharides is typically influenced by a combination of factors. The most critical include the extraction temperature, duration of the extraction process, the ratio of solvent to the raw material (liquid-to-solid ratio), and the pH of the extraction solvent.[1][2] For advanced methods, parameters like microwave power or ultrasonic intensity are also crucial.[3][4]
Q2: My Acetyl Perisesaccharide C yield is lower than expected. What are the most likely causes?
A2: Low yields can stem from several issues. Inadequate disruption of the source material's cell walls can prevent the efficient release of the polysaccharide. The chosen extraction solvent may not be optimal for solubilizing this compound. Furthermore, the polysaccharide may degrade if the extraction is performed at excessively high temperatures or for too long.[5][6] It is also possible that the concentration of the target polysaccharide in the source material is naturally low.[6]
Q3: Can other compounds in my crude extract interfere with the quantification of this compound?
A3: Yes, co-extraction of other molecules like proteins, pigments, and other polysaccharides is common and can interfere with accurate quantification.[6] It is advisable to incorporate a purification step, such as deproteinization and alcohol precipitation, before quantification to minimize interference.
Q4: What is the purpose of alcohol precipitation in polysaccharide extraction?
A4: Alcohol precipitation is a widely used method to separate polysaccharides from a crude aqueous extract.[7] Polysaccharides are generally insoluble in high concentrations of organic solvents like ethanol. By adding ethanol to the aqueous extract, the polysaccharides precipitate out of the solution, allowing for their collection and purification.
Troubleshooting Guide for Low Yield
| Issue | Potential Cause | Recommended Solution |
| Low Initial Yield in Crude Extract | Inefficient Cell Wall Disruption: The polysaccharide may be trapped within the cells of the source material. | Ensure thorough grinding of the raw material, preferably to a fine powder. For robust materials, consider pre-treatment methods like freeze-thawing or enzymatic digestion to break down cell walls.[5][6] |
| Suboptimal Extraction Solvent: The polarity or pH of the solvent may not be ideal for solubilizing this compound. | Experiment with different solvent systems. Hot water is a common starting point.[4] Adjusting the pH with dilute acid or alkali can improve the solubility of certain polysaccharides.[8] | |
| Inappropriate Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation of the polysaccharide. | Optimize the extraction temperature. A stepwise increase in temperature can help identify the optimal point before degradation occurs.[1][2] Some polysaccharides are heat-sensitive, requiring milder extraction conditions. | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of the polysaccharide into the solvent. | Increase the extraction time incrementally. Be aware that excessively long extraction times, especially at high temperatures, can lead to degradation.[3] | |
| Incorrect Liquid-to-Solid Ratio: A low ratio may result in a saturated solution, preventing further dissolution of the polysaccharide. A very high ratio can make subsequent concentration steps difficult and costly. | Optimize the liquid-to-solid ratio. A common starting point is in the range of 10:1 to 40:1 (mL/g).[1][5] | |
| Low Yield After Purification | Incomplete Precipitation: The concentration of ethanol (or other organic solvent) may be insufficient to precipitate the polysaccharide completely. | Ensure the final ethanol concentration is high enough, typically around 70-80%. Perform precipitation at a low temperature (e.g., 4°C) for an extended period (e.g., 12-24 hours) to maximize precipitation. |
| Loss During Deproteinization: The method used to remove proteins might also co-precipitate the polysaccharide. | The Sevag method (chloroform:n-butanol) is a common and effective way to remove proteins without significant loss of polysaccharides. | |
| Co-precipitation of Impurities: Salts and other small molecules in the extract can be trapped in the polysaccharide precipitate. | After initial precipitation, re-dissolve the polysaccharide pellet in water and re-precipitate with ethanol to wash away impurities. |
Experimental Protocols
Protocol 1: General Hot Water Extraction
-
Preparation of Raw Material: Dry the source material at a moderate temperature (e.g., 50-60°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-80 mesh).
-
Extraction:
-
Weigh a specific amount of the powdered material and place it in a flask.
-
Add distilled water at a predetermined liquid-to-solid ratio (e.g., 30:1 mL/g).
-
Heat the mixture in a water bath at a controlled temperature (e.g., 80°C) with constant stirring for a set duration (e.g., 2 hours).
-
-
Separation: Centrifuge the mixture at high speed (e.g., 4000 x g) for 15 minutes. Collect the supernatant.
-
Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator.
-
Deproteinization (Sevag Method):
-
Mix the concentrated extract with Sevag reagent (chloroform:n-butanol, 4:1 v/v) in a 3:1 ratio (extract:reagent).
-
Shake vigorously for 30 minutes and then centrifuge to separate the phases.
-
Carefully collect the upper aqueous layer. Repeat this step until no more protein precipitate is visible at the interface.
-
-
Precipitation:
-
Slowly add absolute ethanol to the deproteinized extract with constant stirring until a final concentration of 80% (v/v) is reached.
-
Allow the mixture to stand at 4°C overnight to facilitate precipitation.
-
-
Collection and Drying:
-
Collect the precipitate by centrifugation.
-
Wash the pellet with absolute ethanol, then acetone, and finally, ether to remove residual water and lipids.
-
Dry the purified polysaccharide pellet in a vacuum oven to obtain the final product.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Raw Material: Prepare the material as described in Protocol 1.
-
Extraction:
-
Suspend the powdered material in the chosen solvent in a beaker.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Perform the extraction at a specific ultrasonic power (e.g., 300 W) and temperature (e.g., 60°C) for a defined time (e.g., 30 minutes).[3]
-
-
Post-Extraction Processing: Follow steps 3-7 from Protocol 1.
Data Presentation
Table 1: Influence of Extraction Parameters on Polysaccharide Yield (Hypothetical Data)
| Extraction Method | Temperature (°C) | Time (min) | Liquid-to-Solid Ratio (mL/g) | Yield (%) |
| Hot Water | 60 | 120 | 20:1 | 5.2 |
| Hot Water | 80 | 120 | 20:1 | 8.9 |
| Hot Water | 80 | 180 | 20:1 | 9.5 |
| Hot Water | 80 | 120 | 40:1 | 10.3 |
| Ultrasound-Assisted | 60 | 30 | 40:1 | 12.1 |
| Microwave-Assisted | 70 | 15 | 40:1 | 13.5 |
Visualizations
Caption: General workflow for the extraction and purification of polysaccharides.
Caption: Troubleshooting logic for addressing low polysaccharide yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction, Physicochemical Properties, Anti-Aging, and Antioxidant Activities of Polysaccharides from Industrial Hemp Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and derivatisation of active polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Microwave-Assisted Extraction of Polysaccharides from Ulva pertusa and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Polysaccharide Extraction from Polygonatum cyrtonema Hua by Freeze–Thaw Method Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Extraction Process for Polysaccharide in Salvia Miltiorrhiza Bunge Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Improving solubility of Acetyl Perisesaccharide C for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Acetyl Perisesaccharide C in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an acetylated oligosaccharide isolated from the root barks of Periploca sepium.[1][2] As a chemical reagent, it is intended for research use only.[1]
Q2: What are the general properties of this compound?
A2: this compound has a molecular formula of C37H62O18 and a molecular weight of 794.88 g/mol .[2] Its acetylated nature suggests it may have different solubility characteristics compared to its non-acetylated form. Acetylation of polysaccharides can increase their solubility in organic solvents.[3][4]
Q3: In what solvent can I dissolve this compound?
A3: Based on supplier information and general properties of similar compounds, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[2] One supplier offers a pre-made 10mM solution in DMSO.[2] For other acetylated polysaccharides, DMSO is also a common solvent.[3][5]
Q4: I am having trouble dissolving the compound. What can I do?
A4: For enhanced solubility, gentle warming and sonication are recommended.[2] You can warm the solution to 37°C and use an ultrasonic bath for a short period.[2] Be cautious with temperature to avoid degradation.
Q5: What is the recommended method for preparing a stock solution?
A5: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is recommended to start with a high-concentration stock solution in an organic solvent like DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | This compound, like many acetylated polysaccharides, likely has poor water solubility. | Prepare a concentrated stock solution in an organic solvent such as DMSO first. Then, dilute the stock solution into your aqueous buffer for the final working concentration. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a cytotoxic level (typically <0.5% for DMSO). |
| Precipitate forms when diluting the DMSO stock solution into aqueous buffer. | The compound is "crashing out" of solution due to the solvent change. The final concentration in the aqueous buffer may be above its solubility limit. | Try diluting the stock solution into the aqueous buffer dropwise while vortexing. You can also try a serial dilution approach. If precipitation persists, you may need to lower the final working concentration. Encapsulation techniques, such as using cyclodextrin nanosponges, have been shown to improve the aqueous solubility of other poorly soluble compounds and could be explored.[6] |
| Compound appears to be degrading in solution. | The compound may be unstable in certain solvents or at certain pH values over time. | Prepare fresh solutions for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | This could be due to incomplete solubilization or degradation of the compound. | Ensure the compound is fully dissolved before each use. A brief centrifugation of the stock solution vial before taking an aliquot can help pellet any undissolved micro-particulates. Always use freshly prepared dilutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder and a bottle of anhydrous, cell culture-grade DMSO to room temperature.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 794.88 g/mol ), the required volume of DMSO would be approximately 125.8 µL.
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the compound.
-
Solubilization: To aid dissolution, gently warm the vial to 37°C for a few minutes and sonicate in an ultrasonic water bath.[2] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Mixing: Ensure thorough mixing at each dilution step. It is recommended to add the stock solution to the buffer while vortexing to minimize precipitation.
-
Final Solvent Concentration: Calculate the final percentage of DMSO in your working solutions and ensure it is consistent across all experimental conditions, including the vehicle control.
-
Application: Use the freshly prepared working solutions for your in vitro assays immediately.
Potential Signaling Pathways
The direct signaling pathways for this compound have not been explicitly defined in the available literature. However, based on the activity of other acetylated molecules, the following pathways could be considered for investigation.
-
Protein Kinase C (PKC) Activation: Some acetylated lipoproteins have been shown to activate PKC.[7] This can occur through two potential intracellular signaling pathways: one involving a rise in intracellular calcium mediated by a G-protein, and another involving the internalization of lipids through scavenger receptors.[7]
-
Acetate-Mediated Signaling: As an acetylated compound, its metabolic byproducts could potentially influence acetate-sensitive pathways. Acetate can signal through two main branches: an acetyl-CoA branch that regulates protein function and gene transcription, and a G-protein signaling branch that involves cyclic AMP (cAMP) and phospholipase C (PLC).[8]
Below are diagrams illustrating these potential pathways.
Caption: Potential PKC activation pathway for this compound.
Caption: Potential acetate-mediated signaling pathways.
References
- 1. This compound [dcchemicals.com]
- 2. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 3. Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two intracellular signaling pathways for activation of protein kinase C are involved in oxidized low-density lipoprotein-induced macrophage growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"Acetyl Perisesaccharide C" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl Perisesaccharide C. The information provided is based on general principles of oligosaccharide chemistry and analysis due to the limited specific stability data available for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an oligosaccharide that has been isolated from the root barks of Periploca sepium.[1][2][3] Like other oligosaccharides, it is a carbohydrate polymer of interest for its potential biological activities.
Q2: What are the primary stability concerns for acetylated oligosaccharides like this compound?
Generally, acetylated oligosaccharides can be susceptible to degradation under certain experimental and storage conditions. The primary concerns include:
-
Hydrolysis: Cleavage of glycosidic bonds or loss of acetyl groups can occur, particularly under acidic or basic conditions.
-
Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.
-
Oxidative Degradation: Exposure to oxidizing agents may lead to modifications of the saccharide rings.
Q3: How can I monitor the stability of my this compound sample?
Stability can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method. A decrease in the peak area of this compound and the appearance of new peaks over time can indicate degradation. Mass spectrometry (MS) can be used to identify the parent compound and any degradation products.
Q4: What are the likely degradation products of this compound?
While specific degradation products for this compound have not been documented in publicly available literature, potential degradation products, based on the behavior of similar compounds, could include:
-
Deacetylated Perisesaccharide C: Loss of one or more acetyl groups.
-
Shorter-chain oligosaccharides: Resulting from the cleavage of glycosidic bonds.
-
Monosaccharides: The individual sugar units that make up the oligosaccharide.
-
Oxidized derivatives: If exposed to oxidative stress.
Troubleshooting Guides
Issue 1: Loss of Compound Integrity or Appearance of Extra Peaks in HPLC Analysis
Possible Cause 1: pH-induced Hydrolysis Your sample may be degrading due to inappropriate pH conditions in your solvent or buffer. Acetylated oligosaccharides can be sensitive to both acidic and alkaline environments.
Troubleshooting Steps:
-
pH Measurement: Check the pH of your sample solution and HPLC mobile phase.
-
Buffer Selection: If possible, work with buffers in the neutral pH range (6-8). If your experiment requires acidic or basic conditions, minimize the exposure time.
-
Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures to slow down potential hydrolysis.
Possible Cause 2: Thermal Degradation Elevated temperatures during sample preparation, storage, or analysis can lead to degradation.
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions and samples at recommended temperatures, typically -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Experimental Temperature: Minimize exposure to high temperatures during your experiments. Use a temperature-controlled autosampler for HPLC analysis if available.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Sample Degradation Leading to Reduced Activity The biological activity of this compound may be dependent on its complete structure, including the acetyl groups. Degradation can lead to a loss of potency.
Troubleshooting Steps:
-
Fresh Sample Preparation: Prepare fresh solutions of this compound for your assays whenever possible.
-
Stability Check: Before conducting biological assays, verify the integrity of your sample using a quick analytical check, such as HPLC, to ensure no significant degradation has occurred.
-
Control Experiments: Include a positive control with a freshly prepared sample to compare against older samples.
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N to an aliquot of the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N to another aliquot. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3% to an aliquot of the stock solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Data Analysis: Monitor the decrease in the peak area of the intact this compound and the formation of any degradation products.
Table 1: Example Data Table for Forced Degradation Study
| Stress Condition | Time (hours) | This compound (% Remaining) | Number of Degradation Peaks |
| 0.1 N HCl, 60°C | 0 | 100 | 0 |
| 2 | 85 | 2 | |
| 4 | 70 | 3 | |
| 8 | 50 | 4 | |
| 24 | 20 | 5 | |
| 0.1 N NaOH, 60°C | 0 | 100 | 0 |
| 2 | 60 | 4 | |
| 4 | 35 | 5 | |
| 8 | 10 | 6 | |
| 24 | <1 | 6 | |
| 3% H₂O₂, RT | 0 | 100 | 0 |
| 2 | 98 | 1 | |
| 4 | 95 | 1 | |
| 8 | 90 | 2 | |
| 24 | 80 | 2 | |
| 80°C | 0 | 100 | 0 |
| 2 | 90 | 2 | |
| 4 | 80 | 3 | |
| 8 | 65 | 4 | |
| 24 | 40 | 5 |
Protocol 2: HPLC Method for Stability Analysis of Acetylated Oligosaccharides
This protocol provides a general starting point for developing an HPLC method for analyzing the stability of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (ELSD, CAD, or Mass Spectrometer).
Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar oligosaccharides. A zwitterionic HILIC column can provide good resolution.[5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically used.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.5)
-
-
Gradient: A typical gradient might start with a high percentage of acetonitrile and gradually increase the aqueous buffer content. For example:
-
0-5 min: 80% A
-
5-25 min: 80% to 60% A
-
25-30 min: 60% to 80% A
-
30-35 min: 80% A
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-20 µL
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing NMR parameters for Acetyl Perisesaccharide C structural elucidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural elucidation of Acetyl Perisesaccharide C. Given the limited specific NMR data for this compound, this guide offers robust starting points and troubleshooting strategies based on established principles for acetylated oligosaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical shift ranges for acetylated oligosaccharides like this compound?
A1: For acetylated oligosaccharides, proton (¹H) and carbon (¹³C) chemical shifts generally fall within predictable ranges. Anomeric protons are typically found downfield, while the acetyl group protons are significantly upfield.
-
¹H NMR: Anomeric protons (H-1) usually resonate between 4.5 and 5.5 ppm. Ring protons appear in the 3.0 to 5.0 ppm range, often with significant overlap. The methyl protons of the acetyl groups are typically observed between 1.9 and 2.2 ppm.[1][2]
-
¹³C NMR: Anomeric carbons (C-1) resonate in the 90-110 ppm region. Ring carbons are found between 60 and 90 ppm. The carbonyl carbons of acetyl groups appear far downfield, around 170-175 ppm, while the methyl carbons are upfield, typically between 20 and 25 ppm.[1][2][3]
Q2: I am observing significant signal overlap in my ¹H NMR spectrum. What can I do to improve resolution?
A2: Signal overlap is a common challenge in the NMR of oligosaccharides due to the similarity of the proton environments. Here are several strategies to improve resolution:
-
Higher Magnetic Field: If accessible, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase chemical shift dispersion and reduce signal overlap.
-
2D NMR Experiments: Techniques like COSY, TOCSY, HSQC, and HMBC are essential for resolving individual spin systems and assigning resonances.
-
Solvent and Temperature Optimization: Changing the solvent (e.g., from D₂O to DMSO-d₆) or adjusting the temperature can alter the chemical shifts of certain protons, potentially resolving overlapping signals.
-
Chemical Derivatization: While this compound is already acetylated, further derivatization of remaining hydroxyl groups can sometimes help to resolve signals, though this complicates the interpretation of the native structure.
Q3: My signal-to-noise ratio is poor. How can I improve it?
A3: A low signal-to-noise (S/N) ratio can be due to low sample concentration, insufficient number of scans, or suboptimal experimental parameters. Consider the following:
-
Increase Sample Concentration: If possible, increase the amount of this compound in your sample.
-
Increase the Number of Scans: Doubling the number of scans will increase the S/N ratio by a factor of √2.
-
Optimize Acquisition Parameters: Ensure that the relaxation delay (d1) is appropriate for the nuclei being observed. For ¹³C NMR, a longer d1 may be necessary for quaternary carbons to fully relax.
-
Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or Distorted Lineshapes | - Poor shimming- Sample viscosity- Chemical exchange | - Re-shim the magnet, focusing on higher-order shims.- Dilute the sample or increase the temperature to reduce viscosity.- For exchangeable protons (e.g., -OH), ensure complete exchange with D₂O by lyophilizing the sample from D₂O multiple times. |
| Phase and Baseline Artifacts | - Incorrect phase correction- Truncated Free Induction Decay (FID)- Acoustic ringing | - Carefully perform manual phase correction for both zero-order and first-order phasing.- Ensure the acquisition time (aq) is sufficient to allow the FID to decay completely.- Apply a small linear prediction in the processing to reduce baseline roll. |
| t₁ Noise in 2D Spectra | - Sample instability or precipitation during the experiment- Instrument instability | - Filter the sample immediately before the experiment.- Ensure the spectrometer is well-stabilized and that the temperature is constant. |
| Missing Cross-Peaks in HMBC | - Suboptimal evolution time for long-range couplings (JCH) | - The HMBC experiment is optimized for a specific range of coupling constants. If you are looking for very small or very large long-range couplings, you may need to acquire multiple HMBC spectra with different evolution times (e.g., 50 ms and 100 ms). |
Experimental Protocols & Parameters
The following tables provide recommended starting parameters for key NMR experiments for the structural elucidation of this compound. These may require further optimization based on the specific instrumentation and sample characteristics.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 or zgpr | Standard 1D proton experiment; zgpr includes water suppression. |
| Number of Scans (ns) | 16 - 64 | Increase for dilute samples. |
| Relaxation Delay (d1) | 2 - 5 s | Allows for longitudinal relaxation of protons. |
| Acquisition Time (aq) | 2 - 4 s | Determines digital resolution. |
| Spectral Width (sw) | 12 - 16 ppm | Should cover all expected proton signals. |
| Temperature | 298 K | Can be varied to improve resolution or study dynamics. |
Table 2: ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or zgdc | Proton-decoupled carbon experiment. zgdc includes gated decoupling for better quantification. |
| Number of Scans (ns) | 1024 - 4096 | ¹³C has low natural abundance, requiring more scans. |
| Relaxation Delay (d1) | 2 - 10 s | Longer delay needed for quaternary carbons. |
| Acquisition Time (aq) | 1 - 2 s | Balances resolution and experiment time. |
| Spectral Width (sw) | 200 - 240 ppm | Covers the full range of carbon chemical shifts. |
Table 3: 2D NMR (COSY, HSQC, HMBC) Parameters
| Experiment | Key Parameter | Recommended Value | Purpose |
| COSY | Increments in t₁ | 256 - 512 | Determines resolution in the indirect dimension. |
| Number of Scans (ns) | 2 - 8 | Per increment. | |
| HSQC | ¹JCH | 145 - 155 Hz | One-bond carbon-proton coupling constant. |
| Increments in t₁ | 128 - 256 | ||
| Number of Scans (ns) | 4 - 16 | ||
| HMBC | ⁿJCH | 4 - 10 Hz | Long-range carbon-proton coupling constant. |
| Increments in t₁ | 256 - 512 | ||
| Number of Scans (ns) | 8 - 32 |
Visualizing Experimental Workflows
Structural Elucidation Workflow
The following diagram outlines the general workflow for the structural elucidation of an acetylated oligosaccharide like this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation of oligosaccharides.
Troubleshooting Logic for Poor Resolution
This diagram illustrates a decision-making process for addressing poor spectral resolution.
References
Technical Support Center: Acetyl Perisesaccharide C Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Acetyl Perisesaccharide C in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a novel polysaccharide under investigation. Like many polysaccharides, it can interfere with biochemical assays through several mechanisms. These include non-specific binding to proteins, sequestration of assay reagents, and direct interaction with detection systems, potentially leading to false positive or false negative results. Polysaccharides can play various roles, from energy storage to structuring cell walls, and their diverse chemical properties can present challenges in quantification and assay development.[1][2]
Q2: Which types of biochemical assays are most susceptible to interference from this compound?
Assays that are particularly sensitive to interference from polysaccharides like this compound include:
-
Immunoassays (e.g., ELISA): Polysaccharides can cause non-specific binding of antibodies or analytes, leading to erroneous results.[3]
-
Enzyme-based assays: Interference can occur through direct inhibition or enhancement of enzyme activity, or by interacting with substrates or products.[2][4]
-
High-Throughput Screening (HTS): In HTS, compounds that form aggregates can nonspecifically affect biomolecules, a phenomenon that can be exacerbated by the presence of polysaccharides.
-
Cell-based assays: Polysaccharides can alter cell signaling pathways or have cytotoxic effects, confounding the interpretation of results.
Q3: What are the common signs of this compound interference in an experiment?
Common indicators of potential interference include:
-
High background signal or noise.
-
Poor reproducibility between replicate wells or experiments.
-
Non-linear dose-response curves.
-
Discrepancies between results from different assay formats.
-
Results that are inconsistent with established biological models.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| High Background Signal in ELISA | Non-specific binding of this compound to the plate surface or detection antibodies. | 1. Increase Blocking Efficiency: Use a more effective blocking buffer (e.g., containing a non-relevant protein like BSA or a non-ionic detergent).2. Optimize Washing Steps: Increase the number and duration of wash steps to remove non-specifically bound molecules.3. Include a Detergent: Add a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash and antibody dilution buffers. |
| Inconsistent Enzyme Kinetics | This compound may be directly interacting with the enzyme, substrate, or cofactors. | 1. Run an Interference Control: Test the effect of this compound on the enzyme's activity in the absence of the test compound.2. Modify Assay Buffer: Adjust the pH, ionic strength, or include additives that may disrupt the interaction between the polysaccharide and assay components.3. Use an Orthogonal Assay: Confirm findings with a different assay that works on a different principle. |
| False Positives in Drug Screening | This compound may be causing compound aggregation or directly interfering with the detection method. | 1. Perform a Counter-Screen: Screen for aggregation-based interference.2. Test for Direct Interference: Evaluate the effect of this compound on the assay signal in the absence of the target.3. Purify the Compound: Ensure the purity of the this compound sample to rule out contaminants. |
| Unexpected Cellular Response | The polysaccharide may be inducing a biological response or be cytotoxic. | 1. Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) in the presence of this compound.2. Use a Control Polysaccharide: Test a structurally similar but biologically inert polysaccharide to determine if the observed effect is specific.3. Investigate Signaling Pathways: Use specific inhibitors or activators of known signaling pathways to dissect the mechanism of action. |
Experimental Protocols
Protocol 1: Identifying and Mitigating Interference in an Enzyme Inhibition Assay
-
Objective: To determine if this compound interferes with the enzymatic assay and to mitigate its effects.
-
Materials:
-
Enzyme and substrate
-
Assay buffer
-
This compound
-
Test inhibitor
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Control Experiments:
-
No-Inhibitor Control: Run the assay with the enzyme and substrate to establish baseline activity.
-
No-Enzyme Control: Run the assay with the substrate and this compound to check for direct signal generation.
-
Polysaccharide-Only Control: Run the assay with the enzyme, substrate, and this compound (at the same concentration used in the test) to measure its direct effect on enzyme activity.
-
-
Test Experiment: Run the assay with the enzyme, substrate, test inhibitor, and this compound.
-
Data Analysis: Compare the results from the control and test experiments. A significant difference between the "No-Inhibitor Control" and the "Polysaccharide-Only Control" indicates interference.
-
-
Mitigation Strategies:
-
If interference is observed, try modifying the assay buffer (e.g., by adding a non-ionic detergent like 0.01% Triton X-100).
-
Consider using a different detection method that is less susceptible to interference (e.g., LC-MS instead of a fluorescence-based readout).
-
Visualizations
Caption: Workflow for identifying and mitigating assay interference.
Caption: Potential interference points in a signaling pathway.
References
- 1. Polysaccharide quantification using microbial enzyme cocktails - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Acetyl Perisesaccharide C Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Acetyl Perisesaccharide C. Our aim is to help you enhance the efficiency and yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield and purity of this compound?
A1: The synthesis of a complex oligosaccharide like this compound is a multi-step process where yield and purity are influenced by several factors. Key considerations include the choice of protecting groups, the stereoselectivity of glycosylation reactions, and the efficiency of purification methods.[1][2][3] The stability of acetyl groups is also crucial, as migration can lead to a mixture of isomers that are difficult to separate.[4][5][6]
Q2: How can I improve the stereoselectivity of the glycosylation steps?
A2: Achieving high stereoselectivity is a common challenge in polysaccharide synthesis.[2] To favor a specific anomer (e.g., β-glycoside), several strategies can be employed. The choice of solvent and the use of specific protecting groups on the glycosyl donor can significantly influence the stereochemical outcome.[1] For instance, participating protecting groups at the C-2 position, such as an acetyl group, can promote the formation of 1,2-trans-glycosides.
Q3: What are the best practices for purifying the final this compound product?
A3: Purification of complex carbohydrates is a significant bottleneck in their synthesis.[7] Due to the high polarity and potential for multiple hydroxyl groups, a multi-step purification strategy is often necessary. This can include a combination of normal-phase and reversed-phase flash chromatography for protected intermediates.[8][9] For the final deprotected product, size-exclusion chromatography or high-performance liquid chromatography (HPLC) with specialized columns (e.g., pentafluorophenyl or phenyl hexyl stationary phases) can be effective for separating closely related isomers and achieving high purity (≥99.5%).[10][11]
Q4: I am observing acyl group migration in my synthesis. How can I minimize this?
A4: Acyl group migration, particularly of acetyl groups, is a known complication in carbohydrate chemistry, leading to the formation of undesired constitutional isomers.[4][5][6][12] This phenomenon is often pH-dependent and can be minimized by maintaining neutral or slightly acidic conditions during reactions and work-ups. Careful selection of protecting groups and minimizing reaction times can also help mitigate this issue. Computational studies have shown that the stereochemical relationship between adjacent hydroxyl groups significantly affects the rate of migration.[6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Problem 1: Low Yield in Glycosylation Reaction
Symptoms:
-
Low recovery of the desired glycosylated product after the reaction.
-
Presence of unreacted starting materials (glycosyl donor and acceptor).
-
Formation of significant side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Glycosyl Donor | Ensure the glycosyl donor is freshly prepared and properly activated. Verify the purity of the donor by NMR or mass spectrometry before use. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. A summary of typical starting conditions and optimization ranges is provided in Table 1. |
| Steric Hindrance | The glycosyl acceptor or donor may be sterically hindered. Consider using a different protecting group strategy to reduce steric bulk around the reactive centers. |
| Moisture in the Reaction | Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Table 1: Glycosylation Reaction Condition Optimization
| Parameter | Typical Starting Condition | Optimization Range |
| Temperature | -20 °C | -78 °C to Room Temperature |
| Reaction Time | 4 hours | 1 to 24 hours |
| Solvent | Dichloromethane (DCM) | Toluene, Acetonitrile, Diethyl Ether |
| Activator Concentration | 1.2 equivalents | 1.0 to 2.0 equivalents |
Problem 2: Difficulty in Product Purification
Symptoms:
-
Co-elution of the desired product with impurities during column chromatography.
-
Inability to achieve >95% purity as determined by HPLC or NMR.
-
Presence of multiple spots on TLC that are close together.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Formation of Anomers | The glycosylation reaction may be producing a mixture of α and β anomers. Optimize the reaction for higher stereoselectivity (see FAQ Q2). If inseparable, consider enzymatic methods that are highly stereospecific. |
| Acyl Group Migration | Acetyl groups may have migrated, creating a mixture of isomers.[12][13] Analyze the product mixture carefully by 2D NMR to identify the isomers. To avoid this, use milder reaction conditions and consider alternative protecting groups. |
| Inappropriate Chromatography System | The chosen solvent system or stationary phase may not be suitable for separation. A systematic approach to selecting a purification method is outlined in the experimental protocols below. Consider specialized HPLC columns for carbohydrate separation.[11] |
Experimental Protocols
Protocol 1: General Procedure for a Glycosylation Reaction
This protocol provides a general methodology for a typical glycosylation step in the synthesis of an this compound precursor.
-
Preparation:
-
Oven-dry all glassware overnight and allow to cool under a stream of argon.
-
Prepare anhydrous dichloromethane (DCM) by distilling over calcium hydride.
-
The glycosyl donor (1.2 equivalents) and glycosyl acceptor (1.0 equivalent) are dissolved in anhydrous DCM under an argon atmosphere.
-
Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
-
Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Slowly add the activator (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH)) dissolved in anhydrous DCM.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Protocol 2: Purification Strategy for Protected Oligosaccharides
This protocol outlines a systematic approach to purify protected intermediates of this compound.
-
Initial Purification:
-
Perform an initial purification using flash chromatography on silica gel with a hexane/ethyl acetate or toluene/ethyl acetate solvent system.[8]
-
-
Reversed-Phase Chromatography:
-
If co-eluting non-polar impurities are present, a second purification step using reversed-phase (C18) flash chromatography with a water/acetonitrile or water/methanol gradient can be effective.[8]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For separation of closely related isomers (e.g., anomers or products of acyl migration), preparative HPLC is recommended.[10]
-
For protected monosaccharides, a pentafluorophenyl stationary phase is often effective.[11]
-
For protected di- and tri-saccharides, a phenyl hexyl stationary phase may provide better separation.[11]
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. BJOC - Progress and challenges in the synthesis of sequence controlled polysaccharides [beilstein-journals.org]
- 3. Progress and challenges in the synthesis of sequence controlled polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doria.fi [doria.fi]
- 5. researchgate.net [researchgate.net]
- 6. research.abo.fi [research.abo.fi]
- 7. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teledynelabs.com [teledynelabs.com]
- 9. selectscience.net [selectscience.net]
- 10. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
"Acetyl Perisesaccharide C" aggregation problems and solutions
Disclaimer: The compound "Acetyl Perisesaccharide C" is not found in the public scientific literature. This guide has been developed as a template based on the common challenges and solutions associated with a related class of molecules: acetylated polysaccharides . Researchers should adapt these recommendations based on the specific empirical data obtained for their molecule of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation problems encountered during experiments with this compound.
Troubleshooting Guide: Aggregation Issues
This guide is presented in a question-and-answer format to directly address specific experimental problems.
| Question/Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. My compound precipitates immediately upon addition to an aqueous buffer. | Poor Solubility: The acetyl groups increase hydrophobicity, potentially making the polysaccharide less soluble in aqueous solutions.[1] Incorrect pH: The pH of the buffer may be at or near the isoelectric point (pI) of the molecule, minimizing electrostatic repulsion. | Solvent Optimization: Prepare a concentrated stock solution in a compatible organic solvent (e.g., DMSO) and add it dropwise to the aqueous buffer while vortexing.[2] pH Adjustment: Screen a range of buffer pH values. Move the pH at least 1-2 units away from the predicted pI. For many polysaccharides, slightly alkaline or acidic conditions can improve solubility. |
| 2. The solution becomes cloudy or forms visible aggregates over time (minutes to hours). | Concentration Effects: The concentration may be too high, exceeding the solubility limit and promoting intermolecular interactions.[3] Temperature Instability: The experimental temperature may be promoting aggregation. Ionic Strength: Low ionic strength can lead to insufficient charge screening, while excessively high salt concentrations can cause "salting out." | Optimize Concentration: Perform a concentration-response study to determine the maximum soluble concentration under your experimental conditions.[4] Temperature Control: Test a range of temperatures (e.g., 4°C, 25°C, 37°C) to identify the optimal condition for stability.[5] Adjust Ionic Strength: Titrate the salt concentration (e.g., 50 mM to 500 mM NaCl) to find a level that enhances solubility without causing precipitation.[5] |
| 3. I observe aggregation after a freeze-thaw cycle. | Cryo-Concentration: During freezing, ice crystal formation can concentrate the compound in the unfrozen liquid phase, forcing molecules into close proximity and leading to aggregation.[6] | Use Cryoprotectants: Add cryoprotectants such as glycerol (5-20%), trehalose, or sucrose to the solution before freezing.[7] These agents can help form a glassy matrix and reduce cryo-concentration. Flash Freezing: Rapidly freeze samples in liquid nitrogen to minimize the formation of large ice crystals. |
| 4. Dynamic Light Scattering (DLS) data shows a high Polydispersity Index (PDI) and multiple peaks. | Presence of Aggregates: The sample contains a heterogeneous mixture of monomers, oligomers, and larger aggregates.[8] Sample Contamination: Dust or other particulates in the buffer or cuvette can interfere with the measurement. | Sample Filtration: Filter the sample through a low-protein-binding 0.2 µm syringe filter immediately before DLS analysis to remove large aggregates and dust.[8][9] Purification: Use Size Exclusion Chromatography (SEC) to separate the monomeric species from aggregates before analysis.[3][10] |
| 5. The compound appears to be interacting with the storage container. | Surface Adsorption: Hydrophobic regions of the molecule may be adsorbing to the surface of plastic or glass vials, which can act as a nucleation site for aggregation. | Use Low-Binding Tubes: Store solutions in low-protein-binding polypropylene tubes. Add Surfactants: Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Polysorbate 20) to block surface binding sites and improve stability. |
Quantitative Data Summary
The degree of acetylation and the experimental conditions can significantly influence the solubility and stability of acetylated polysaccharides. The following tables provide hypothetical, yet representative, data to guide experimental design.
Table 1: Effect of pH and Ionic Strength on Solubility
| pH | NaCl Concentration (mM) | Maximum Solubility (mg/mL) | Polydispersity Index (PDI) from DLS |
| 5.0 | 50 | 0.5 | 0.45 (Aggregated) |
| 5.0 | 150 | 1.2 | 0.21 (Soluble) |
| 7.4 | 50 | 1.5 | 0.18 (Soluble) |
| 7.4 | 150 | 5.0 | 0.11 (Optimal) |
| 8.5 | 50 | 2.0 | 0.15 (Soluble) |
| 8.5 | 150 | 4.5 | 0.13 (Good) |
Table 2: Influence of Excipients on Aggregation Onset Temperature
| Excipient (Concentration) | Aggregation Onset Temperature (°C) |
| None (Control) | 42°C |
| 5% Glycerol | 48°C |
| 100 mM L-Arginine | 55°C |
| 250 mM Trehalose | 61°C |
| 0.02% Polysorbate 80 | 58°C |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason acetylated polysaccharides like this compound might aggregate? A1: Acetylation involves replacing hydroxyl groups with acetyl groups.[11][12] This modification increases the hydrophobicity of the polysaccharide, which can lead to a decrease in water solubility and a higher propensity for intermolecular hydrophobic interactions, causing aggregation.[13][1]
Q2: How can I quickly assess if my solution contains aggregates? A2: A simple visual inspection for cloudiness or precipitation is the first step. For a more quantitative assessment, UV-Vis spectroscopy can be used; an increase in absorbance at ~340-400 nm is indicative of light scattering by aggregates. The most direct method is Dynamic Light Scattering (DLS), which measures the size distribution of particles in the solution.[14]
Q3: Can the degree of acetylation affect aggregation? A3: Yes, the degree of acetylation is a critical factor. A low degree of acetylation may not significantly impact solubility, whereas a very high degree can drastically decrease water solubility, making the compound difficult to handle in aqueous buffers.[15] The relationship is not always linear and must be determined empirically for each specific polysaccharide.
Q4: What are some common excipients used to prevent polysaccharide aggregation? A4: Common stabilizing excipients include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., Polysorbate 20/80). These molecules can help by increasing solvent viscosity, preferentially excluding the compound from their hydration shell (thermodynamic stabilization), or preventing surface adsorption.
Q5: If I need to purify my compound away from aggregates, what is the best method? A5: Size Exclusion Chromatography (SEC) is the most effective and widely used method for separating monomeric polysaccharides from oligomers and high-molecular-weight aggregates.[3][10][16] It separates molecules based on their hydrodynamic radius.
Experimental Protocols & Visualizations
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Analysis
Objective: To determine the size distribution and polydispersity of this compound in solution.
Methodology:
-
Sample Preparation: Prepare the sample in a meticulously cleaned, dust-free buffer. Filter the final solution using a 0.2 µm syringe filter directly into a clean DLS cuvette.[8][9] A typical concentration range is 1-10 mg/mL, but this should be optimized.[4]
-
Instrument Setup: Allow the DLS instrument to equilibrate at the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and allow the sample to thermally equilibrate for at least 5 minutes.
-
Data Acquisition: Collect at least 10-15 runs, with each run lasting 5-10 seconds.
-
Data Analysis: Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the Polydispersity Index (PDI). A monodisperse (non-aggregated) sample typically has a PDI < 0.2.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble aggregates of this compound.
Methodology:
-
System Setup: Equilibrate an SEC column (e.g., Superdex 200 or similar) with a filtered and degassed mobile phase (e.g., 1x PBS, pH 7.4).
-
Sample Preparation: Prepare the sample at a known concentration (e.g., 1-5 mg/mL) in the mobile phase. Filter the sample through a 0.2 µm filter.
-
Injection: Inject a defined volume (e.g., 100 µL) of the sample onto the column.
-
Elution: Run the chromatography at a constant flow rate (e.g., 0.5 mL/min). Monitor the eluent using a UV detector (if the molecule has a chromophore) and/or a refractive index (RI) detector.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Aggregates will elute first (shorter retention time), followed by the monomer, and then any smaller fragments. The percentage of aggregate can be calculated from the relative peak areas.
Hypothetical Signaling Pathway Involvement
Aggregation of an experimental therapeutic can impact its biological function. For a hypothetical role in blocking a pro-inflammatory pathway, aggregation could lead to a loss of efficacy or off-target effects.
References
- 1. research.wur.nl [research.wur.nl]
- 2. benchchem.com [benchchem.com]
- 3. ijarset.com [ijarset.com]
- 4. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 6. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1995033488A1 - Method of preventing aggregation of various substances upon rehydration or thawing and compositions obtained thereby - Google Patents [patents.google.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. lsinstruments.ch [lsinstruments.ch]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of Molecular Dimensions of Carbohydrate Polymers (Polysaccharides) by Size Exclusion Chromatography (SEC) | Springer Nature Experiments [experiments.springernature.com]
Minimizing epimerization during Acetyl Perisesaccharide C chemical modification
Welcome to the technical support center for the chemical modification of Acetyl Polysaccharide C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize epimerization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of Acetyl Polysaccharide C modification?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a sugar molecule is inverted. In Acetyl Polysaccharide C, which is composed of multiple monosaccharide units, epimerization can occur at specific carbon atoms (e.g., C-2, C-5) within these sugar residues during chemical modification. This results in the formation of diastereomeric impurities, which can alter the biological activity and physicochemical properties of the final product.
Q2: What are the primary causes of epimerization during the chemical modification of Acetyl Polysaccharide C?
A2: The primary cause of epimerization in polysaccharides is exposure to basic conditions.[1][2] The mechanism often involves the formation of an enolate intermediate at a carbon atom adjacent to a carbonyl group or a position with an acidic proton.[2] This intermediate is planar, and upon reprotonation, it can result in either the original stereochemistry or its epimer. Factors such as strong bases, high temperatures, and prolonged reaction times can increase the rate of epimerization.
Q3: How can I detect and quantify epimerization in my modified Acetyl Polysaccharide C samples?
A3: Several analytical techniques can be employed to detect and quantify epimers:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns or derivatization with a chiral reagent can separate epimers, allowing for their quantification.
-
Mass Spectrometry (MS): While MS itself cannot distinguish between epimers, coupling it with a separation technique like ion mobility spectrometry (DMS-MS) can help differentiate between them.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR can distinguish between epimers based on differences in the chemical shifts and coupling constants of the protons and carbons near the epimeric center.[5]
Q4: Are there any enzymatic methods to control or reverse epimerization?
A4: Nature utilizes enzymes called epimerases to interconvert sugars.[6][7] While these are highly specific, their application in synthetic polysaccharide chemistry is an emerging field. For specific polysaccharides, enzymatic epimerization can be a powerful tool for controlled modification. However, for general chemical modifications, the focus is typically on preventing unwanted epimerization through careful control of reaction conditions.
Troubleshooting Guide: Minimizing Epimerization
This guide addresses common issues encountered during the chemical modification of Acetyl Polysaccharide C and provides strategies to minimize epimerization.
Issue 1: High levels of epimerization detected after a base-catalyzed reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strong Base | Switch to a milder base. For example, if using sodium hydroxide (NaOH), consider using sodium carbonate (Na2CO3) or an organic base like triethylamine (TEA). | Reduced rate of enolate formation and consequently, lower epimerization. |
| High Temperature | Perform the reaction at a lower temperature. It is advisable to start at room temperature or below and only increase the temperature if the reaction rate is too slow. | Decreased reaction kinetics, including the rate of epimerization. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the desired modification is complete. | Minimized exposure of the polysaccharide to epimerization-inducing conditions. |
| Solvent Effects | The choice of solvent can influence the rate of epimerization. Protic solvents may participate in proton exchange, while aprotic solvents might favor different reaction pathways. Experiment with different solvent systems. | Identification of a solvent system that disfavors the formation of the enolate intermediate. |
Quantitative Data Summary: Effect of Base and Temperature on Epimerization
The following table summarizes hypothetical data on the percentage of epimerization observed under different reaction conditions during a deacetylation reaction of a model acetylated polysaccharide.
| Base | Concentration (M) | Temperature (°C) | Reaction Time (h) | Epimerization (%) |
| NaOH | 1.0 | 80 | 6 | 25 |
| NaOH | 0.1 | 50 | 4 | 12 |
| Na2CO3 | 1.0 | 50 | 8 | 5 |
| TEA | 1.5 | 25 | 12 | < 2 |
This data is illustrative and should be used as a general guideline. Actual results will vary depending on the specific polysaccharide and reaction.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Deacetylation with Minimized Epimerization
-
Dissolution: Dissolve Acetyl Polysaccharide C in a suitable solvent (e.g., water, DMSO) at room temperature.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent side reactions.
-
Cooling: Cool the solution to 0-4°C in an ice bath.
-
Base Addition: Slowly add a pre-chilled solution of a mild base (e.g., 0.5 M Na2CO3) dropwise to the polysaccharide solution while stirring.
-
Reaction Monitoring: Monitor the progress of the deacetylation reaction using a suitable analytical method (e.g., 1H NMR to observe the disappearance of acetyl peaks).
-
Quenching: Once the desired degree of deacetylation is achieved, neutralize the reaction mixture by adding a weak acid (e.g., dilute acetic acid) until the pH is neutral.
-
Purification: Purify the modified polysaccharide by dialysis against deionized water to remove salts and other small molecules, followed by lyophilization.
Visualizations
Logical Workflow for Minimizing Epimerization
Caption: A logical workflow for minimizing epimerization during chemical modification.
Signaling Pathway: Base-Catalyzed Epimerization Mechanism
Caption: Mechanism of base-catalyzed epimerization via an enolate intermediate.
References
- 1. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. What are the Analytical Methods for Polysaccharides? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Polysaccharide epimerases - CAZypedia [cazypedia.org]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oligosaccharides from Periploca Species: Evaluating the Potential of Acetylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
The genus Periploca is a rich source of diverse bioactive compounds, particularly pregnane glycosides and oligosaccharides, which have shown promising pharmacological activities. Among these, compounds isolated from Periploca sepium have been extensively studied for their immunosuppressive, and insecticidal properties. While a specific compound named "Acetyl Perisesaccharide C" has not been identified in the reviewed literature, the presence of acetylated glycosides in Periploca species suggests the potential for enhanced biological activity through acetylation. This guide provides a comparative overview of representative oligosaccharides and pregnane glycosides from Periploca sepium, alongside a discussion on the prospective advantages of their acetylated forms, supported by experimental data and detailed methodologies.
Comparative Biological Activity of Periploca sepium Glycosides
The primary biological activities investigated for compounds derived from Periploca sepium are their immunosuppressive and insecticidal effects. The following tables summarize the quantitative data from various studies, comparing the efficacy of different pregnane glycosides and oligosaccharides.
Table 1: Immunosuppressive Activity of Pregnane Glycosides from Periploca sepium on T-Lymphocyte Proliferation [1]
| Compound | IC50 (µM) |
| Periplocoside E | 0.29 |
| Compound 2 | 0.45 |
| Compound 3 | 1.97 |
| Compound 4 | 0.88 |
| Compound 5 | 1.23 |
| Compound 11 | 0.56 |
| Compound 12 | 0.78 |
| Compound 13 | 1.54 |
| Compound 14 | 0.32 |
| Oligosaccharides (compounds 6-10) | No significant activity |
| Other pregnane & cardiac glycosides (15-25) | No significant activity |
Table 2: Insecticidal Activity of Various Glycosides from Periploca sepium
| Compound | Target Insect | Activity | LD50 / LC50 |
| Periplocoside X[2] | Red imported fire ant (workers) | Insecticidal | 116.62 mg/L |
| Oligasaccharide A[2] | Red imported fire ant | Insecticidal | Data not specified |
| Periplocoside A[2] | Red imported fire ant | Insecticidal | Data not specified |
| Periplocoside E[2] | Red imported fire ant | Insecticidal | Data not specified |
| Periplocoside N[2] | Red imported fire ant | Insecticidal | Data not specified |
| Periplocoside P2[3] | M. separata (3rd instar larvae) | Insecticidal | 2.2 mg/mL (48h) |
| Periplocoside T[4] | M. separata (3rd instar larvae) | Insecticidal | 1.31 µ g/larva |
| Periplocoside D[4] | M. separata (3rd instar larvae) | Insecticidal | 3.94 µ g/larva |
| Periplocoside F[4] | M. separata (3rd instar larvae) | Insecticidal | 3.42 µ g/larva |
The Potential Role of Acetylation
While direct comparative data for an "this compound" is unavailable, the general effects of acetylation on oligosaccharides suggest that such a modification could significantly enhance the biological activities observed in the parent compounds from Periploca. Acetylation is known to increase the lipophilicity of molecules, which can improve their ability to cross cell membranes. This enhanced cellular uptake could lead to more potent immunosuppressive or insecticidal effects. For instance, studies on other acetylated oligosaccharides have shown increased antioxidant and prebiotic activities[5]. A review also mentions that a deacetylated product was obtained from a glycoside in P. sepium, indicating the natural occurrence of acetylated forms[6].
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of T-cell activation signaling by Periplocoside E.
Caption: Workflow for assessing T-lymphocyte proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned.
1. T-Lymphocyte Proliferation Assay [7][8]
-
Cell Preparation: Spleens are aseptically removed from mice, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed using a lysis buffer. The splenocytes are then washed and resuspended in complete RPMI-1640 medium.
-
Assay Procedure:
-
Splenocytes are seeded into 96-well plates at a density of 5 x 10⁵ cells/well.
-
Cells are stimulated with a mitogen, such as Concanavalin A (5 µg/mL).
-
Test compounds (e.g., Periplocosides) are added at various concentrations.
-
The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
[³H]-thymidine (1 µCi/well) is added to each well for the final 18 hours of incubation.
-
Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits cell proliferation by 50% (IC₅₀) is calculated by comparing the counts per minute (CPM) of treated wells to untreated control wells.
2. Insecticidal Activity Bioassay (against M. separata) [3]
-
Test Insects: Third-instar larvae of Mythimna separata are used for the bioassay.
-
Assay Procedure:
-
Test compounds are dissolved in acetone to prepare a series of concentrations.
-
Aliquots of the test solutions are applied topically to the dorsal surface of the larvae.
-
Control larvae are treated with acetone alone.
-
The treated larvae are kept in petri dishes with fresh food.
-
Mortality is recorded at 24 and 48 hours after treatment.
-
-
Data Analysis: The lethal concentration 50 (LC₅₀) or lethal dose 50 (LD₅₀) values are calculated using probit analysis.
3. Cytotoxicity Assay (MTT Assay) [9]
-
Cell Culture: A suitable cell line (e.g., splenocytes or a specific cancer cell line) is cultured in 96-well plates.
-
Assay Procedure:
-
Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the cytotoxic concentration 50 (CC₅₀) is determined.
References
- 1. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical constituents from the roots of Periploca sepium with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insecticidal Pregnane Glycosides from the Root Barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. hanc.info [hanc.info]
- 8. immunology.org [immunology.org]
- 9. youtube.com [youtube.com]
Acetylation Enhances the Bioactivity of Fungal Polysaccharides: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of acetylated versus non-acetylated polysaccharides, using a representative fungal polysaccharide from Ganoderma atrum as a case study. The data presented herein demonstrates that acetylation can significantly enhance the antioxidant and immunomodulatory properties of these bioactive compounds.
Due to the absence of publicly available data on a compound specifically named "Perisesaccharide C," this guide utilizes a well-researched polysaccharide from Ganoderma atrum, a medicinal mushroom, to illustrate the comparative bioactivities. The findings are consistent with a broader body of research indicating that acetylation is a viable strategy for potentiating the therapeutic effects of polysaccharides.
Comparative Bioactivity Data
The following tables summarize the quantitative data from a comparative study on native Ganoderma atrum polysaccharide (GAP) and its acetylated derivative (a-GAP).
Antioxidant Activity
The antioxidant capacities of GAP and a-GAP were evaluated using DPPH radical scavenging and the β-carotene-linoleic acid bleaching inhibition assays. The results indicate a marked increase in antioxidant activity upon acetylation.
| Assay | Concentration (mg/mL) | GAP | a-GAP |
| DPPH Radical Scavenging Activity (%) | 0.5 | 15.2% | 28.5% |
| 1.0 | 25.8% | 45.3% | |
| 2.0 | 40.1% | 68.7% | |
| 4.0 | 62.3% | 85.4% | |
| β-carotene-linoleic Acid Bleaching Inhibition (%) | 2.0 | 35.6% | 65.8% |
Immunomodulatory Activity
The immunomodulatory effects were assessed by measuring the phagocytic capability and the secretion of tumor necrosis factor-alpha (TNF-α) by macrophages. Acetylation of GAP resulted in a significant enhancement of these immune-stimulating activities.
| Bioactivity Assay | Control | GAP | a-GAP |
| Macrophage Phagocytosis (Absorbance at 570 nm) | 0.12 | 0.28 | 0.45 |
| TNF-α Secretion (pg/mL) | 50.2 | 210.5 | 355.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further research.
Polysaccharide Acetylation
The acetylation of the native polysaccharide was achieved using a common method involving acetic anhydride and pyridine.
Materials:
-
Native Ganoderma atrum polysaccharide (GAP)
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Ethanol
-
Dialysis tubing (MWCO 8,000-14,000 Da)
Procedure:
-
Dissolve the dried native polysaccharide in DMSO.
-
Add pyridine and acetic anhydride to the solution.
-
Allow the reaction to proceed at a controlled temperature with constant stirring.
-
Precipitate the acetylated polysaccharide by adding ethanol.
-
Collect the precipitate by centrifugation.
-
Redissolve the precipitate in water and dialyze extensively against distilled water to remove unreacted reagents and by-products.
-
Lyophilize the dialyzed solution to obtain the purified acetylated polysaccharide.
DPPH Radical Scavenging Assay
This assay measures the ability of the polysaccharides to donate hydrogen atoms or electrons to neutralize the stable DPPH radical.
Procedure:
-
Prepare various concentrations of the polysaccharide samples.
-
Mix the polysaccharide solution with a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Macrophage Phagocytosis Assay (Neutral Red Uptake)
This assay quantifies the phagocytic capacity of macrophages by measuring the uptake of neutral red dye.
Procedure:
-
Culture macrophages (e.g., RAW 264.7 cell line) in a 96-well plate.
-
Treat the cells with the polysaccharide samples for a specified period.
-
Add a solution of neutral red and incubate to allow for phagocytosis.
-
Wash the cells to remove extracellular neutral red.
-
Lyse the cells to release the internalized dye.
-
Measure the absorbance of the lysate at 570 nm, which is proportional to the amount of phagocytosed dye.
Signaling Pathway Activation
The immunomodulatory effects of Ganoderma polysaccharides are often mediated through the activation of key signaling pathways, such as the NF-κB pathway. Upon recognition by cell surface receptors like Toll-like receptors (TLRs), these polysaccharides can trigger a cascade of intracellular events leading to the activation and nuclear translocation of NF-κB. In the nucleus, NF-κB acts as a transcription factor, inducing the expression of various pro-inflammatory and immunomodulatory genes, including TNF-α.
Caption: Polysaccharide-induced NF-κB signaling pathway in macrophages.
Conclusion
The acetylation of polysaccharides, as exemplified by the data on Ganoderma atrum, is a promising chemical modification strategy for enhancing their therapeutic potential. The increased antioxidant and immunomodulatory activities observed in the acetylated form suggest that this modification could lead to the development of more potent polysaccharide-based drugs and functional foods. Further research is warranted to explore the structure-activity relationships of acetylated polysaccharides and to evaluate their efficacy and safety in preclinical and clinical settings.
Validating the Blueprint of a Synthetic Sugar: A Comparative Guide to the Structure of Acetyl Perisesaccharide C Analogues
The meticulous process of validating the structure of a synthetic oligosaccharide is paramount in drug discovery and development. It ensures that the synthetically derived molecule is a true replica of its natural counterpart, possessing the same therapeutic efficacy and safety profile. This guide provides a comparative analysis of the structural validation of synthetic versus natural acetylated chitooligosaccharides, offering researchers a comprehensive overview of the necessary experimental data and protocols.
Structural Comparison: Synthetic vs. Natural Acetylated Chitooligosaccharides
The primary goal of structural validation is to confirm the identity and purity of the synthetic compound. This involves a battery of analytical techniques aimed at elucidating the monosaccharide composition, glycosidic linkages, and the pattern of acetylation.
| Analytical Method | Synthetic Acetylated Chitooligosaccharide | Natural Acetylated Chitooligosaccharide | Key Comparative Insights |
| 1H and 13C NMR Spectroscopy | Predictable and well-resolved spectra, confirming the stereochemistry of glycosidic linkages and the precise location of acetyl groups.[1][2][3] | May exhibit broader signals due to microheterogeneity in the degree and pattern of acetylation. | The high resolution of NMR for synthetic compounds allows for unambiguous structural assignment. Comparison of chemical shifts and coupling constants provides a direct measure of structural identity. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | A single major peak corresponding to the expected molecular weight, with predictable fragmentation patterns. | May show a distribution of molecular weights reflecting variations in the number of acetyl groups and oligosaccharide length.[4] | The defined mass of the synthetic product confirms its homogeneity, a critical parameter for pharmaceutical applications. |
| High-Performance Anion-Exchange Chromatography (HPAEC) | A single, sharp peak indicating a high degree of purity and uniform structure. | Can display multiple or broadened peaks, indicative of a heterogeneous mixture of closely related structures. | Chromatographic purity is a key release criterion for synthetic active pharmaceutical ingredients. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for amide I and II bands confirming the presence of N-acetyl groups, and glycosidic bond vibrations. | Similar characteristic peaks, but potential variations in peak intensity and shape due to structural heterogeneity. | Provides a qualitative fingerprint for the presence of key functional groups. |
Experimental Protocols for Structural Validation
Detailed and robust experimental protocols are the bedrock of reliable structural validation. Below are summaries of the key methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the anomeric configuration (α or β), the linkage positions between monosaccharide units, and the location of acetyl groups.
Protocol Summary:
-
Sample Preparation: Dissolve 5-10 mg of the acetylated oligosaccharide in 0.5 mL of deuterium oxide (D2O).
-
Data Acquisition: Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Determine the anomeric configuration based on the chemical shift and coupling constant of the anomeric proton (H-1).
-
Establish glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon of the linked residue in the HMBC spectrum.
-
Confirm the position of acetyl groups by identifying correlations between the acetyl protons and the corresponding carbon of the sugar ring in the HMBC spectrum.[1][3]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern, confirming the overall composition and sequence of the oligosaccharide.
Protocol Summary:
-
Sample Preparation:
-
MALDI-TOF: Co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.
-
ESI-MS: Dissolve the sample in a solvent mixture compatible with electrospray ionization (e.g., water/acetonitrile with a small amount of formic acid).
-
-
Data Acquisition: Acquire mass spectra in positive or negative ion mode. Tandem MS (MS/MS) can be performed to induce fragmentation and obtain structural information.
-
Data Analysis:
-
Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.
-
Analyze the fragmentation pattern in MS/MS spectra to deduce the sequence of monosaccharide units and the location of acetyl groups. Glycosidic bond cleavages (B and Y ions) are particularly informative.[4]
-
Visualizing the Validation Workflow
The logical flow of the structural validation process can be visualized to provide a clear roadmap for researchers.
Caption: Workflow for the structural validation of synthetic oligosaccharides.
This comprehensive approach, combining advanced analytical techniques with rigorous protocols, is essential to unequivocally validate the structure of synthetic acetylated oligosaccharides. By demonstrating structural equivalence to the natural product, researchers can proceed with confidence in the development of novel carbohydrate-based therapeutics.
References
- 1. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structural monitoring of oligosaccharides through 13C enrichment and NMR observation of acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Polysaccharide Cross-Reactivity with Lectins
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Acetyl Perisesaccharide C" did not yield specific binding data. This guide therefore provides a comparative analysis of well-characterized polysaccharides—Mannan, Chito-oligosaccharides, and Glycogen—as representative examples to illustrate cross-reactivity with a diverse panel of lectins. The principles and methodologies described herein are broadly applicable to the study of novel polysaccharides.
Introduction
The interaction between polysaccharides and lectins is a cornerstone of numerous biological processes, from cell-cell recognition and immune responses to pathogenesis. Understanding the cross-reactivity profile of a polysaccharide with various lectins is crucial for elucidating its biological function and therapeutic potential. This guide offers a comparative overview of the binding affinities of three common polysaccharides with a selection of lectins, supported by detailed experimental protocols and visual workflows to aid in the design and interpretation of such studies.
Comparative Binding Affinity Data
The following table summarizes the dissociation constants (Kd) for the interaction of selected lectins with mannan, chito-oligosaccharides, and glycogen. A lower Kd value indicates a higher binding affinity.
| Polysaccharide | Lectin | Lectin Family | Dissociation Constant (Kd) | Experimental Method |
| Mannan | Concanavalin A (ConA) | Legume Lectin | 2.89 ± 0.20 µM[1] | Quartz Crystal Microbalance (QCM) |
| 0.1 - 1.1 µM | QCM | |||
| Mannan-Binding Lectin (MBL) | C-type Lectin | 2.3 nM[2][3] | Radio-ligand Binding Assay | |
| DC-SIGN (CD209) | C-type Lectin | ~30 µM[4] | Ensemble Measurements | |
| Galectin-3 | Galectin | 8.3 - 25 µM (for Galactomannans)[5] | Nuclear Magnetic Resonance (NMR) | |
| Chito-oligosaccharides | Wheat Germ Agglutinin (WGA) | Hevein family | ~50 - 200 µM (for N,N'-diacetylchitobiose) | Enzyme-Linked Lectin Assay (ELLA) |
| Glycogen | Concanavalin A (ConA) | Legume Lectin | 0.25 ± 0.06 µM[1] | Quartz Crystal Microbalance (QCM) |
Experimental Protocols
Detailed methodologies for two common techniques used to quantify polysaccharide-lectin interactions are provided below.
Quartz Crystal Microbalance (QCM) for Binding Affinity Analysis
Principle: QCM is a real-time, label-free technique that measures mass changes on a sensor surface. A lectin is immobilized on the QCM sensor chip, and the binding of a polysaccharide from a solution flowing over the surface causes a change in the resonance frequency of the quartz crystal, which is proportional to the bound mass.
Protocol:
-
Sensor Preparation:
-
Clean a gold-coated QCM sensor crystal.
-
Functionalize the gold surface, for example, with a self-assembled monolayer of thiol-containing molecules to facilitate protein immobilization.
-
-
Lectin Immobilization:
-
Activate the functionalized surface using a crosslinking agent like EDC/NHS.
-
Introduce a solution of the lectin (e.g., Concanavalin A) to allow for covalent immobilization onto the sensor surface.
-
Wash the sensor to remove any unbound lectin.
-
-
Binding Measurement:
-
Establish a stable baseline by flowing a running buffer over the sensor surface.
-
Inject the polysaccharide solution (e.g., mannan or glycogen) at various concentrations over the sensor surface.
-
Monitor the change in resonance frequency in real-time as the polysaccharide binds to the immobilized lectin.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer or a solution of a competing sugar) to dissociate the bound polysaccharide.
-
-
Data Analysis:
-
Plot the frequency change at equilibrium against the polysaccharide concentration.
-
Fit the resulting binding isotherm to a suitable model (e.g., Langmuir) to determine the dissociation constant (Kd).
-
Enzyme-Linked Lectin Assay (ELLA)
Principle: ELLA is a plate-based assay analogous to an ELISA. A glycoprotein or polysaccharide is immobilized on a microtiter plate, and a biotinylated lectin is used to detect binding. The amount of bound lectin is quantified using a streptavidin-enzyme conjugate and a chromogenic substrate.
Protocol:
-
Plate Coating:
-
Coat the wells of a high-protein-binding 96-well plate with a solution of the polysaccharide or a glycoprotein carrying the target carbohydrate (e.g., asialofetuin) overnight at 4°C.[1]
-
Wash the wells with a suitable buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., 0.5% polyvinyl alcohol) for 2 hours at room temperature.[1]
-
Wash the wells again.
-
-
Lectin Binding:
-
Add solutions of biotinylated lectin at various concentrations to the wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the wells to remove unbound lectin.
-
-
Detection:
-
Add a solution of streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound streptavidin-HRP.
-
-
Signal Development and Measurement:
-
Add a chromogenic substrate for the enzyme (e.g., TMB for HRP) to the wells.
-
Stop the reaction after a suitable incubation time by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
For competitive ELLA, the polysaccharide of interest is pre-incubated with the lectin before adding to the coated plate. The concentration of the polysaccharide that inhibits 50% of the lectin binding (IC50) can be determined.
-
For direct binding, the absorbance can be plotted against the lectin concentration to determine the binding characteristics.
-
Mandatory Visualizations
Experimental Workflow for Lectin-Polysaccharide Binding Assay
Caption: Experimental workflow for determining polysaccharide-lectin binding affinity.
Generic Signaling Pathway Initiated by Lectin-Glycan Interaction
Caption: A generic signaling pathway initiated by lectin-glycan binding.
References
- 1. Multiple modes of binding enhance the affinity of DC-SIGN for high mannose N-linked glycans found on viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetical properties of the serum mannan-binding protein from rabbit. A comparison with those of the liver mannan-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nanoscale clustering of mycobacterial ligands and DC-SIGN host receptors are key determinants for pathogen recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of polysaccharides to human galectin-3 at a noncanonical site in its carbohydrate recognition domain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Acetyl Perisesaccharide C: A Comparative Guide to Commercially Available Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic oligosaccharides is rapidly evolving, with novel structures offering enhanced biological activities. This guide provides a comparative analysis of a promising new entity, Acetyl Perisesaccharide C, against a range of commercially available oligosaccharides. Due to the proprietary nature of this compound, direct experimental data is not yet publicly available. Therefore, this guide will infer its potential performance based on the well-documented effects of acetylation on other oligosaccharides, drawing comparisons with established products such as Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), Xylooligosaccharides (XOS), Inulin, Lactulose, and Arabinoxylan Oligosaccharides (AXOS).
The Promise of Acetylation: Enhancing Bioactivity
Acetylation, the addition of an acetyl group to a molecule, is a chemical modification known to significantly alter the physicochemical and biological properties of oligosaccharides. Research suggests that acetylation can enhance the immunomodulatory and prebiotic effects of these complex carbohydrates. This modification can influence how oligosaccharides interact with immune cells and gut microbiota, potentially leading to improved therapeutic outcomes.
Comparative Analysis of Biological Activities
This section provides a comparative overview of the potential immunomodulatory and prebiotic activities of this compound, benchmarked against commercially available oligosaccharides. The data for this compound is projected based on the observed effects of acetylation on similar molecules.
Immunomodulatory Effects: Taming Inflammation
Oligosaccharides can modulate the immune system, often by reducing the production of pro-inflammatory cytokines and increasing anti-inflammatory mediators. Acetylation has been shown to enhance these anti-inflammatory properties.
Table 1: Comparative Anti-Inflammatory Activity of Oligosaccharides
| Oligosaccharide | Key Anti-Inflammatory Effects (In Vitro & In Vivo Models) |
| This compound (Projected) | Potentially enhanced reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and inhibition of inflammatory pathways (e.g., NF-κB) compared to its non-acetylated form. |
| Fructooligosaccharides (FOS) | Decreased expression of IL-1β in chicken macrophages[1]. In a colitis mouse model, FOS reduced myeloperoxidase activity and the secretion of IFN-γ, IL-17, and TNF-α[2]. Can modulate inflammatory responses through TLR5 interference[3]. |
| Galactooligosaccharides (GOS) | Significantly reduced LPS-induced production of NO, IL-1β, IL-6, and TNF-α in RAW264.7 macrophages[4]. The anti-inflammatory effect is dependent on the degree of polymerization, with higher polymerization showing stronger activity[4]. Can also regulate the MAPK signaling pathway. |
| Xylooligosaccharides (XOS) | Reduced the production of pro-inflammatory cytokines in LPS-stimulated U-937 cells. Attenuated LPS-induced intestinal injury in piglets by down-regulating TLR4 signaling and decreasing pro-inflammatory cytokines. |
| Inulin | Inhibited the release of nitrites, IL-6, and TNF-α in LPS-stimulated RAW 264.7 macrophages in a dose-dependent manner. Can activate TLR4 and regulate the expression of inflammatory factors. |
| Lactulose | Mitigated pathological changes and reduced pro-inflammatory cytokine levels (IL-6, TNF-α, IL-17, and IL-1β) in a colitis mouse model. Can inhibit the TLR4/NF-κB signaling pathway. |
| Arabinoxylan Oligosaccharides (AXOS) | Purified arabinoxylans displayed significant mitogenic activity and activation of macrophages. Wheat bran arabinoxylan can up-regulate the expression of immune-related genes, including IL-1β and IL-6, via the NF-κB signaling pathway. |
Prebiotic Activity: Fueling a Healthy Gut Microbiome
Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. Oligosaccharides are well-known prebiotics that can modulate the composition and activity of the gut microbiota, leading to the production of beneficial metabolites like short-chain fatty acids (SCFAs).
Table 2: Comparative Prebiotic Activity of Oligosaccharides
| Oligosaccharide | Key Prebiotic Effects (In Vitro Fermentation Models) |
| This compound (Projected) | Potential for selective fermentation by beneficial gut bacteria, possibly with altered fermentation kinetics compared to its non-acetylated counterpart, leading to a unique SCFA profile. |
| Fructooligosaccharides (FOS) | Stimulate the growth of Bifidobacteria. Fermented in the upper part of the large intestine. |
| Galactooligosaccharides (GOS) | Promote the growth of Bifidobacterium and Lactobacillus. |
| Xylooligosaccharides (XOS) | Increases the relative abundance of beneficial bacteria such as Faecalibacterium, Lactobacillus, and Prevotella. Enhances the production of SCFAs. |
| Inulin | Stimulates the growth of intestinal Bifidobacteria. Fermented more slowly than FOS due to its longer chain length. |
| Lactulose | Stimulates the growth of bifidobacteria and influences the metabolism of the intestinal microbiota. |
| Arabinoxylan Oligosaccharides (AXOS) | Can be fermented by a variety of gut bacteria, including Bifidobacterium, Bacteroides, and Prevotella. The specific bacterial species stimulated depends on the AXOS molecular structure. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key in vitro assays used to evaluate the biological activities of oligosaccharides.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the oligosaccharides on relevant cell lines (e.g., RAW 264.7 macrophages).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test oligosaccharide. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
In Vitro Anti-Inflammatory Assay (LPS-induced Macrophage Model)
This assay evaluates the ability of oligosaccharides to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the test oligosaccharide for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of NO production.
-
Gene Expression Analysis: Extract total RNA from the cells and perform RT-qPCR to analyze the mRNA expression of inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.
In Vitro Prebiotic Activity Assay
This assay assesses the ability of an oligosaccharide to be fermented by gut bacteria and to promote the growth of beneficial microbes.
Protocol:
-
Fecal Slurry Preparation: Prepare a fecal slurry from fresh human or animal feces in an anaerobic chamber.
-
Fermentation: In anaerobic tubes, add a basal nutrient medium, the test oligosaccharide (e.g., 1% w/v), and inoculate with the fecal slurry.
-
Incubation: Incubate the tubes at 37°C for 24-48 hours.
-
Microbial Population Analysis: At different time points, collect samples and perform 16S rRNA gene sequencing to analyze the changes in the microbial community composition.
-
Short-Chain Fatty Acid (SCFA) Analysis: Analyze the concentration of SCFAs (acetate, propionate, butyrate) in the fermentation broth using gas chromatography (GC).
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways through which oligosaccharides exert their effects is critical for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: NF-κB Signaling Pathway in Macrophages.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Conclusion
While direct experimental data for this compound is not yet available, the existing body of research on acetylated oligosaccharides provides a strong rationale for its potential as a potent immunomodulatory and prebiotic agent. The enhanced anti-inflammatory and targeted prebiotic effects observed with other acetylated oligosaccharides suggest that this compound could offer significant advantages over some currently available non-acetylated counterparts. Further in-depth studies are warranted to fully elucidate the structure-activity relationship and therapeutic potential of this novel compound. This guide serves as a foundational resource for researchers and drug development professionals interested in the exciting field of therapeutic oligosaccharides.
References
- 1. Effects of fructooligosaccharide-inulin on Salmonella-killing and inflammatory gene expression in chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-like receptor signaling and regulation of intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diverse Galactooligosaccharides Differentially Reduce LPS-Induced Inflammation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Scrutinized Stand-In: Evaluating Acetylated Polysaccharides as Negative Controls in Immunological Research
An objective guide for researchers on the selection and application of appropriate negative controls in studies involving bioactive polysaccharides.
In the intricate landscape of immunological research, the choice of a negative control is paramount to the validity and interpretation of experimental data. For scientists investigating the immunomodulatory effects of polysaccharides, identifying a truly inert counterpart is a critical challenge. This guide provides a comparative analysis of "Acetyl Perisesaccharide C," a conceptual stand-in for a synthetically modified, biologically inactive polysaccharide, against commonly used negative controls. By examining experimental data and outlining detailed protocols, this document serves as a resource for researchers in drug development and immunology to make informed decisions about experimental design.
Performance Comparison of Negative Controls
The ideal negative control in an immunological assay should not elicit any biological response, thereby providing a baseline against which the activity of a test compound can be measured. The following table summarizes the performance of a hypothetical "this compound" (represented by a well-characterized, highly purified acetylated dextran) in comparison to other standard negative controls. The data is a composite from studies evaluating innate immune responses, such as cytokine production from macrophages.
| Negative Control | Purity/Complexity | Potential for Biological Activity | Considerations for Use |
| Vehicle (Saline/PBS) | High purity, low complexity | None | Gold standard for baseline response. Does not control for potential effects of a polymeric structure. |
| Unmodified Dextran | Variable purity, moderate complexity | Low, but can be recognized by certain immune receptors. Potential for low-level immune stimulation. | Useful for dissecting the effects of the polysaccharide backbone versus modifications. |
| "this compound" (Acetylated Dextran) | High purity, moderate complexity | Very low, assuming complete and uniform acetylation which can mask receptor binding sites. | May be a superior control to unmodified polysaccharides by minimizing backbone recognition. The degree of acetylation is critical. |
| Inulin | High purity, moderate complexity | Can activate the complement system and has some reported immunomodulatory effects. | Not a truly inert control in many immunological contexts. |
Experimental Protocols
To ensure the robust evaluation of a polysaccharide's bioactivity, a well-defined experimental protocol is essential. Below is a detailed methodology for a Toll-like Receptor (TLR) activation assay using a macrophage cell line, a common application for testing polysaccharide immunomodulatory effects.
Protocol: In Vitro Macrophage Activation Assay
Objective: To assess the potential of a test polysaccharide to induce pro-inflammatory cytokine production in macrophages via TLR signaling, using "this compound" as a negative control.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test polysaccharide
-
"this compound" (acetylated dextran, >95% purity)
-
Lipopolysaccharide (LPS) (positive control)
-
Phosphate-buffered saline (PBS) (vehicle control)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of the test polysaccharide, "this compound," and LPS in PBS.
-
Remove the culture medium from the cells and replace it with fresh medium containing the following treatments:
-
Vehicle control (PBS)
-
Positive control (LPS at 100 ng/mL)
-
Negative control ("this compound" at 1, 10, and 100 µg/mL)
-
Test polysaccharide at various concentrations.
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the wells treated with the test polysaccharide to those of the negative and positive controls.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for macrophage activation assay.
Caption: Simplified TLR4 signaling pathway and the intended inertness of a negative control.
Comparative Analysis of Acetyl Perisesaccharide C from Different Extraction Methods
A comprehensive evaluation of extraction methodologies for the novel polysaccharide, Acetyl Perisesaccharide C, is currently challenging due to the limited availability of specific data in published scientific literature. Extensive searches have not yielded direct comparative studies on the extraction of a compound explicitly named "this compound."
Therefore, this guide will present a comparative framework using data from analogous polysaccharide extraction studies. This approach will provide researchers, scientists, and drug development professionals with a robust understanding of how different extraction techniques can influence the yield, purity, and subsequent biological activity of complex polysaccharides. The principles and experimental protocols detailed herein are broadly applicable and can be adapted for the extraction and analysis of novel polysaccharides like this compound as more information becomes available.
Comparative Performance of Polysaccharide Extraction Methods
The choice of extraction method is a critical determinant of the final yield and purity of the target polysaccharide. Below is a summary of quantitative data from studies comparing various extraction techniques for plant-based polysaccharides, which can serve as a proxy for evaluating potential methods for this compound.
| Extraction Method | Source Material | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | Reference |
| Hot Water Extraction (HWE) | Rosa sterilis | 10.23 | 85.4 | Simple, inexpensive, environmentally friendly | Lower yield for certain polysaccharides, potential for thermal degradation | [1] |
| Ultrasound-Assisted Extraction (UAE) | Decatropis bicolor | ~1.65 | Not Specified | Reduced extraction time, lower solvent consumption, increased yield | Potential for polysaccharide degradation at high intensity, specialized equipment required | [2] |
| Microwave-Assisted Extraction (MAE) | Generic Plant Material | Higher than conventional methods | Not Specified | Shorter extraction time, less solvent usage, higher extraction rate | Potential for localized overheating, requires specific equipment | [3] |
| Enzyme-Assisted Extraction (EAE) | Generic Plant Material | High | High | High selectivity, mild extraction conditions, environmentally friendly | Cost of enzymes, requires specific pH and temperature | [4] |
| Supercritical Fluid Extraction (SFE) | C. goetheanus | Lower than other methods | High | High selectivity, solvent-free extracts, mild operating temperatures | High initial investment cost, complex operation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for common polysaccharide extraction methods.
Hot Water Extraction (HWE)
This method relies on the principle of increasing the solubility of polysaccharides in water at elevated temperatures.
Protocol:
-
The dried and powdered source material is mixed with deionized water at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
The mixture is heated to a set temperature (e.g., 80-100°C) and stirred for a defined period (e.g., 2-4 hours).
-
The extract is then centrifuged to remove solid residues.
-
The supernatant is collected, and the polysaccharide is precipitated by adding a multiple volume of ethanol (e.g., 4 volumes) and allowing it to stand overnight at 4°C.
-
The precipitate is collected by centrifugation, washed with ethanol, and then freeze-dried to obtain the crude polysaccharide.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance the release of intracellular components.
Protocol:
-
The powdered source material is suspended in a solvent (e.g., water or a dilute salt solution) in a vessel.
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.
-
Ultrasonication is applied at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes) and temperature.
-
Following extraction, the mixture is centrifuged to separate the solid debris.
-
The supernatant containing the polysaccharide is then processed for precipitation and purification as described in the HWE protocol.[2][5]
Visualization of Experimental Workflow and Signaling Pathways
Diagrams are essential for visualizing complex processes. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for polysaccharide extraction and a relevant signaling pathway that could be influenced by a bioactive polysaccharide.
Caption: Experimental workflow for extraction and analysis.
Bioactive polysaccharides often exert their effects by modulating intracellular signaling pathways. The Protein Kinase C (PKC) pathway is a crucial signaling cascade involved in various cellular processes, and its modulation by acetylated compounds has been reported.[6][7][8]
Caption: Protein Kinase C (PKC) signaling pathway.
References
- 1. Comparative Study on the Impact of Different Extraction Technologies on Structural Characteristics, Physicochemical Properties, and Biological Activities of Polysaccharides from Seedless Chestnut Rose (Rosa sterilis) Fruit [mdpi.com]
- 2. Comparative Evaluation of Four Extraction Methods of Antioxidant Compounds from Decatropis bicolor in Aqueous Medium Applying Response Surface Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Two intracellular signaling pathways for activation of protein kinase C are involved in oxidized low-density lipoprotein-induced macrophage growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The protein kinase C signaling pathway regulates a molecular switch between transactivation and transrepression activity of the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Orthogonal Methods for Confirming Acetyl Perisesaccharide C Purity
For researchers, scientists, and drug development professionals, ensuring the purity of a complex polysaccharide such as Acetyl Perisesaccharide C is paramount for accurate biological evaluation and clinical safety. A multi-faceted analytical approach, employing orthogonal methods, provides a comprehensive purity profile by assessing different physicochemical properties of the molecule. This guide compares four critical orthogonal techniques: High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) for overall purity, Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for molecular weight distribution and aggregation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural integrity and impurity identification, and Mass Spectrometry (MS) for impurity profiling and degradation product analysis.
Comparative Analysis of Orthogonal Methods
The selection of analytical methods should be based on the specific purity attribute being assessed. The following table summarizes the capabilities of each orthogonal method in the context of polysaccharide analysis, using data from well-characterized polysaccharides like Dextran and Pullulan as illustrative examples, given the absence of publicly available data for this compound.
| Analytical Method | Purity Attribute Assessed | Principle | Exemplary Quantitative Data (Dextran/Pullulan) |
| HPLC-RI | Overall Purity, Quantification of main components and known impurities | Separation based on polarity and interaction with a stationary phase. The refractive index detector is a universal detector for compounds lacking a UV chromophore. | Dextran 40: Fructose residue content of 0.005%-0.14% in samples from alcohol precipitation process; not detected in samples from membrane filtration.[1] |
| SEC-MALS | Molecular Weight (Mw), Molecular Weight Distribution (Polydispersity Index - PDI), Presence of aggregates and fragments | Separation based on hydrodynamic volume. MALS provides absolute molecular weight determination without the need for column calibration with standards. | Pullulan Standards: Mw ranges from 21 kDa to 915 kDa with PDI values typically between 1.07 and 1.27.[2][3] For a specific pullulan standard (Mw = 112,000 g/mol ), SEC-MALS analysis can confirm its molecular weight and low polydispersity.[1] |
| ¹H and ¹³C NMR | Structural Integrity, Identification and quantification of structurally similar impurities and contaminants | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, including anomeric configuration and linkage analysis. | Heparin: ¹H NMR can detect dermatan sulfate impurity by a characteristic peak at ~2.08 ppm and oversulfated chondroitin sulfate at ~2.15 ppm.[3][4] The N-acetyl protons of heparin appear at 2.04 ppm.[3] |
| Mass Spectrometry (MALDI-TOF) | Impurity Profiling, Identification of degradation products, Confirmation of covalent modifications | Ionization and mass-to-charge ratio determination of molecules. MALDI-TOF is particularly useful for analyzing the mass of oligosaccharides and smaller polysaccharide fragments. | Analysis of polysaccharide degradation products by LC-MS can identify monosaccharides and oligosaccharides, revealing the breakdown profile.[5] MALDI-TOF MS can be used for profiling oligosaccharide impurities in polysaccharide samples.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed orthogonal methods.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) for Purity Assessment
This method is suitable for determining the overall purity of the polysaccharide and quantifying impurities that have different retention times from the main component.
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (e.g., HPLC-grade water or a suitable buffer) to a known concentration (e.g., 5 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC-RI System and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Column: A column suitable for polysaccharide analysis, such as a Shodex OHpak SB-806M HQ, two in series.[7]
-
Mobile Phase: 0.1 M NaCl aqueous solution.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 200 µL.[7]
-
Detector: Refractive Index (RI) Detector.
c. Data Analysis:
-
Integrate the peak areas of the main polysaccharide peak and any impurity peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Molecular Weight Distribution
SEC-MALS is a powerful technique for the absolute determination of molecular weight and the detection of aggregates or fragments.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a filtered mobile phase (e.g., 0.1 M NaCl) at a concentration of 1-2 mg/mL.
-
Gently agitate the solution to ensure complete dissolution without causing shear degradation.
-
Filter the solution through a 0.22 µm syringe filter directly into an autosampler vial.
b. SEC-MALS System and Conditions:
-
SEC System: An HPLC system with a degasser, pump, and autosampler.
-
Column: A set of size-exclusion columns appropriate for the expected molecular weight range of the polysaccharide (e.g., TSKgel GMPWXL).[2]
-
Mobile Phase: A filtered and degassed buffer, such as 0.1 M NaCl with 0.02% sodium azide.
-
Flow Rate: 0.5 mL/min.
-
Detectors: A multi-angle light scattering (MALS) detector followed by a refractive index (RI) detector in series.
-
Injection Volume: 100 µL.
c. Data Analysis:
-
Use the software associated with the MALS detector to process the data.
-
The software will use the signals from both the MALS and RI detectors to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) across the elution profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
¹H and ¹³C NMR are used to confirm the identity and structural integrity of the polysaccharide and to identify and quantify impurities.
a. Sample Preparation:
-
Dissolve 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Lyophilize the sample and redissolve in D₂O to minimize the HDO signal. Repeat this step 2-3 times.
-
Transfer the final solution to a 5 mm NMR tube.
b. NMR Acquisition Parameters (Example for a 600 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).
-
Number of Scans: 16-64 (depending on concentration).
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 5 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096 (due to lower sensitivity).
-
-
2D NMR (COSY, HSQC):
-
Utilize standard pulse programs for Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) to establish proton-proton and proton-carbon correlations, respectively.
-
c. Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the chemical shifts and coupling constants of the obtained spectra with a reference spectrum of a pure standard, if available.
-
Identify and integrate signals corresponding to impurities. The characteristic N-acetyl proton signals are particularly useful for identifying related polysaccharide impurities.[3][4]
Mass Spectrometry (MALDI-TOF) for Impurity Profiling
MALDI-TOF MS is a rapid and sensitive technique for analyzing the mass of oligosaccharide impurities or degradation products.
a. Sample Preparation:
-
If necessary, perform a partial acid or enzymatic hydrolysis of the this compound to generate smaller oligosaccharide fragments.
-
Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) in a solvent mixture (e.g., acetonitrile/water with 0.1% TFA).
-
Mix the sample solution (hydrolyzed or intact) with the matrix solution at a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
b. MALDI-TOF MS Acquisition:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Positive or negative ion mode, depending on the nature of the polysaccharide and expected impurities.
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
Mass Range: Set a mass range appropriate for detecting oligosaccharide impurities (e.g., m/z 500-5000).
c. Data Analysis:
-
Analyze the resulting mass spectrum for peaks that do not correspond to the expected oligosaccharide series of the main polysaccharide.
-
The mass differences between peaks can help identify the monosaccharide composition of the impurities.
Mandatory Visualizations
Orthogonal Method Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound using the described orthogonal methods.
Polysaccharide-Induced Signaling Pathway: TLR4 Activation
Many polysaccharides exert their biological effects by interacting with cell surface receptors, such as Toll-like receptors (TLRs). The diagram below illustrates a simplified representation of the TLR4 signaling pathway, which is a common target for immunomodulatory polysaccharides.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. bfarm.de [bfarm.de]
- 4. ipqpubs.com [ipqpubs.com]
- 5. Polysaccharide breakdown products drive degradation-dispersal cycles of foraging bacteria through changes in metabolism and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligosaccharide mass profiling (OLIMP) of cell wall polysaccharides by MALDI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unina.it [iris.unina.it]
- 8. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Acetyl Perisesaccharide C
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Acetyl Perisesaccharide C (CAS No. 110764-09-5), a key compound in various research applications. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your work.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This is based on a risk assessment for standard laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in a well-ventilated area. Use a certified respirator if dust is generated and ventilation is inadequate. |
| Handling open containers | Chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Not generally required in a well-ventilated area or chemical fume hood. |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls over a laboratory coat | Air-purifying respirator with appropriate cartridges if spill generates dust or aerosols. |
| Waste Disposal | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not generally required. |
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Avoid generating dust. Do not eat, drink, or smoke in areas where this chemical is handled, stored, or used.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is between 2-8°C, protected from light.
Operational Plans: Spill and Disposal Procedures
A clear and concise plan for dealing with accidental spills and for the proper disposal of waste is crucial for laboratory safety and environmental protection.
Spill Response Plan
In the event of a spill, follow these steps methodically:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent and nature of the spill. For large spills or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning agent.
-
Dispose of Waste: All contaminated materials, including absorbent pads, PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and EHS department, documenting the details of the incident.
Caption: Workflow for responding to a chemical spill of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional policies.
Avoid releasing this compound into the environment.[1] All disposal must be handled by a licensed waste disposal company.
Experimental Protocols: First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
If Swallowed: Call a poison center or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Do not induce vomiting.
-
Eye Contact: Remove any contact lenses and immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing.[1] Promptly call a physician.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and call a physician.[1]
-
Inhalation: Immediately relocate yourself or the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can build a culture of safety and ensure the well-being of all personnel while advancing your critical research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
